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Core Science & Biosynthesis

Foundational

Novel Synthesis Route and Mechanistic Workflow for C21H23Cl2N3O3S (FK-614): A Selective PPARγ Modulator

Introduction & Pharmacological Context FK-614 (Formula: C21H23Cl2N3O3S), initially developed by Astellas Pharma, is a potent, orally active, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

FK-614 (Formula: C21H23Cl2N3O3S), initially developed by Astellas Pharma, is a potent, orally active, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM)[1]. The compound is chemically defined as 3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide.

Unlike classical TZDs such as rosiglitazone or pioglitazone, FK-614 induces a distinct conformational change in the PPARγ ligand-binding domain. This structural shift leads to a differential recruitment of transcriptional coactivators, such as CBP, resulting in a unique transactivation profile[2]. As a result, FK-614 and improves peripheral glucose utilization[2],[1], while mitigating the severe adipogenic and fluid-retention side effects typically associated with full PPARγ agonists.

Mechanism Drug FK-614 (SPPARM) Receptor PPARγ Receptor (Ligand Binding Domain) Drug->Receptor Binds ConformationalChange Distinct Conformational Change (vs. TZDs) Receptor->ConformationalChange Coactivator Differential Coactivator Recruitment (e.g., CBP) ConformationalChange->Coactivator Induces Transcription Target Gene Transcription (GLUT4, Adiponectin) Coactivator->Transcription Outcome Improved Insulin Sensitivity & Glucose Utilization Transcription->Outcome

Fig 2: FK-614 mechanism of action as a Selective PPARγ Modulator enhancing insulin sensitivity.

Retrosynthetic Analysis & Workflow

To construct the 1,2,5-trisubstituted benzimidazole core of FK-614, we employ a highly convergent, five-step linear synthesis. The strategy relies on the sequential functionalization of a commercially available arene, avoiding late-stage cross-coupling which can suffer from poor catalytic turnover due to steric hindrance and the presence of coordinating heteroatoms.

The core logic dictates building the N-aryl bond via a Nucleophilic Aromatic Substitution (SNAr), followed by chemoselective reduction, cyclization, and a final sulfonamide coupling.

Synthesis SM Methyl 4-fluoro-3-nitrobenzoate + 2,4-Dichlorobenzylamine Step1 SNAr Reaction (DIPEA, THF, 60°C) SM->Step1 Int1 Intermediate 1 Nitro-Aryl Amine Step1->Int1 Step2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int1->Step2 Int2 Intermediate 2 Diamine Step2->Int2 Step3 Cyclization (Triethyl orthoacetate, pTSA, 90°C) Int2->Step3 Int3 Intermediate 3 Benzimidazole Ester Step3->Int3 Step4 Saponification (LiOH, THF/H2O, 25°C) Int3->Step4 Int4 Intermediate 4 Benzimidazole Acid Step4->Int4 Step5 Sulfonamide Coupling (1-Pentanesulfonamide, CDI, DBU) Int4->Step5 Target FK-614 (C21H23Cl2N3O3S) Step5->Target

Fig 1: Five-step linear synthesis workflow of FK-614 from commercially available starting materials.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters. Yields reflect isolated, chromatographically pure products.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 SNArDIPEA, THF601292>98.0%
2 Chemoselective ReductionFe, NH4Cl, EtOH/H2O80488>95.0%
3 Benzimidazole CyclizationTriethyl orthoacetate, p-TSA90685>97.5%
4 Ester SaponificationLiOH, THF/MeOH/H2O25895>99.0%
5 Sulfonamide CouplingCDI, DBU, 1-pentanesulfonamide50 → 251878>99.5%

Experimental Protocols & Mechanistic Causality

The following procedures are designed as self-validating systems, ensuring that intermediate quality is strictly controlled before proceeding to subsequent steps.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize methyl 4-((2,4-dichlorobenzyl)amino)-3-nitrobenzoate.

  • Causality: We select methyl 4-fluoro-3-nitrobenzoate over the chloro-analogue. Fluorine's high electronegativity creates a strong dipole that highly activates the adjacent carbon for nucleophilic attack. This allows the SNAr to proceed rapidly at mild temperatures (60 °C), minimizing the formation of bis-alkylated or degraded byproducts.

  • Protocol: In a flame-dried round-bottom flask under N₂, dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous THF (0.5 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by 2,4-dichlorobenzylamine (1.1 eq). Stir at 60 °C for 12 h. Quench with water and extract with EtOAc.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) must disappear entirely, replaced by a bright yellow spot (Rf ~0.4) indicative of the highly conjugated nitro-aromatic amine.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize methyl 3-amino-4-((2,4-dichlorobenzyl)amino)benzoate.

  • Causality: Standard Palladium on Carbon (Pd/C) hydrogenation is strictly prohibited here. The catalytic hydrogenation would inevitably cause hydrodehalogenation of the 2,4-dichloroaryl moiety. Instead, we utilize a milder, chemoselective reduction using Iron powder and Ammonium chloride (Fe/NH₄Cl), which exclusively reduces the nitro group without cleaving the aryl chlorides.

  • Protocol: Suspend the intermediate from Step 1 (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.2 M). Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq). Heat to 80 °C under vigorous stirring for 4 h. Filter hot through a Celite pad to remove iron salts, then concentrate.

  • Self-Validation: The reaction mixture will transition from a bright yellow solution to a dark brown/black suspension. LC-MS must confirm the mass shift from [M+H]⁺ to [M-30]⁺ (loss of two oxygens, gain of two protons).

Step 3: Benzimidazole Ring Closure

Objective: Synthesize methyl 1-(2,4-dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate.

  • Causality: Triethyl orthoacetate acts as both the acetyl equivalent and the dehydrating agent. This reagent drives the cyclization thermodynamically by forming volatile ethanol as a byproduct, avoiding the harsh, highly acidic conditions of acetic anhydride which can lead to tar formation.

  • Protocol: To the crude diamine (1.0 eq) in toluene (0.3 M), add triethyl orthoacetate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq). Heat at 90 °C for 6 h. Remove the solvent in vacuo and purify via flash chromatography.

  • Self-Validation: The product exhibits strong UV absorbance at 254 nm. ¹H-NMR will show the disappearance of the primary and secondary amine protons, and the emergence of a sharp singlet at ~2.6 ppm corresponding to the newly formed C2-methyl group.

Step 4: Ester Saponification

Objective: Synthesize 1-(2,4-dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid.

  • Causality: The use of LiOH in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) ensures complete solvation of both the lipophilic benzimidazole ester and the hydroxide nucleophile. Lithium acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating nucleophilic attack.

  • Protocol: Dissolve the ester (1.0 eq) in THF/MeOH/H₂O (2:1:1, 0.2 M). Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 8 h. Concentrate to remove organic solvents, then acidify the aqueous layer with 1M HCl to pH 3. Collect the precipitated white solid by filtration.

  • Self-Validation: Complete dissolution of the starting suspension followed by massive precipitation upon acidification indicates success. IR spectroscopy will show a broad O-H stretch at 3200–2500 cm⁻¹ and a shifted carbonyl peak.

Step 5: Sulfonamide Coupling

Objective: Synthesize FK-614.

  • Causality: Sulfonamides are exceptionally poor nucleophiles. Standard peptide coupling reagents (like EDCI) often fail. Activating the carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) forms a highly reactive acyl imidazole. The addition of DBU (a strong, non-nucleophilic base) is critical to deprotonate the weakly nucleophilic 1-pentanesulfonamide (pKa ~10), allowing it to efficiently attack the acyl imidazole to form the final acylsulfonamide linkage[3].

  • Protocol: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.1 M). Add CDI (1.5 eq) and stir at 50 °C for 2 h to form the acyl imidazole intermediate. Cool to room temperature, then add 1-pentanesulfonamide (1.5 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq). Stir for 16 h. Quench with 1M HCl, extract with DCM, and recrystallize from EtOH/Water.

  • Self-Validation: Final confirmation via High-Resolution Mass Spectrometry (HRMS) must match the theoretical monoisotopic mass of 467.0837 Da for C21H23Cl2N3O3S[4].

References

  • FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs. Source: Metabolism (2005) URL:[Link]

  • Ameliorating effect of FK614, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat. Source: Diabetes, Obesity and Metabolism (2007) URL:[Link]

  • FK614, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators. Source: Journal of Biological Chemistry (2006) URL:[Link]

  • FK-614 Compound Summary & Physical Properties Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Exploratory

Unambiguous Structural Characterization of C21H23Cl2N3O3S: An In-Depth Guide to Mass Spectrometry and NMR-Based Elucidation

Introduction: The Imperative of Precision in Molecular Characterization In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's structure is a cornerstone of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Precision in Molecular Characterization

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2][3] The journey from a promising chemical entity to a potential therapeutic is paved with detailed analytical characterization, ensuring identity, purity, and stability. This guide provides a comprehensive, in-depth exploration of the analytical workflow for the structural elucidation of a novel heterocyclic sulfonamide, C21H23Cl2N3O3S. We will navigate the synergistic application of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques to assemble a complete and validated molecular portrait.

For the purpose of this guide, we will hypothesize a plausible structure for C21H23Cl2N3O3S that aligns with the molecular formula and contains functionalities commonly encountered in medicinal chemistry, such as a dichlorinated aromatic ring, a sulfonamide linkage, and a nitrogen-containing heterocycle. This allows for a realistic demonstration of the analytical reasoning and data interpretation involved in the characterization of a novel compound.

Part 1: Foundational Analysis via High-Resolution Mass Spectrometry (HRMS)

The initial step in the characterization of any new molecule is the confirmation of its elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled accuracy in mass measurement.[4][5][6][7][8] Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios, enabling the confident assignment of a molecular formula.[4][7][8]

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation : A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to a final concentration of 10 µM using a 50:50 mixture of water and acetonitrile.[9] The final solution is filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation : An aliquot of the prepared sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is employed, starting with 95% water (containing 0.1% formic acid) and ramping up to 95% acetonitrile (containing 0.1% formic acid) over 10 minutes. This separates the analyte from any potential impurities.

  • Mass Spectrometry : The eluent from the HPLC is directed to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4] The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-1000.

Data Presentation: Molecular Formula Confirmation

The HRMS analysis provides the exact mass of the protonated molecule, [M+H]⁺. The measured mass is then compared to the theoretical exact mass for the proposed molecular formula.

ParameterValue
Proposed Molecular Formula C21H23Cl2N3O3S
Theoretical Exact Mass ([M+H]⁺) 498.0784
Measured Exact Mass ([M+H]⁺) 498.0789
Mass Accuracy (ppm) 1.0

The sub-ppm mass accuracy provides extremely high confidence in the assigned molecular formula of C21H23Cl2N3O3S.[4]

Workflow for HRMS Analysis

Caption: Workflow for molecular formula confirmation using LC-HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments. In this technique, the [M+H]⁺ ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For sulfonamides, characteristic fragmentation pathways often involve cleavage of the S-N bond and loss of SO₂.[10][11][12]

A key fragmentation observed for aromatic sulfonamides is the extrusion of SO₂ (a neutral loss of 64 Da).[10] This, along with cleavages at other labile bonds, allows for the piecing together of the molecular scaffold. For C21H23Cl2N3O3S, observing fragments corresponding to the dichlorinated aromatic moiety and the heterocyclic portion would provide strong evidence for the proposed connectivity.

Part 2: Detailed Structural Elucidation with NMR Spectroscopy

While mass spectrometry confirms the elemental composition and provides clues about the molecular framework, NMR spectroscopy is the premier technique for determining the precise 3D structure and connectivity of a molecule in solution.[13][14][15] A suite of 1D and 2D NMR experiments is employed to map out the carbon skeleton and the arrangement of protons.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation : Approximately 10-15 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[16][17][18] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[18] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is filtered through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[16]

  • Data Acquisition : The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion. The following experiments are conducted:

    • ¹H NMR : Provides information on the number of different types of protons and their local chemical environments.

    • ¹³C NMR : Reveals the number of different types of carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy) : A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds.[19][20][21][22]

    • HSQC (Heteronuclear Single Quantum Coherence) : A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.[19][20][22]

Data Presentation: Hypothetical NMR Data for C21H23Cl2N3O3S

The following table represents a plausible set of NMR data for our hypothetical structure.

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity, Integration, Coupling Constant (J, Hz) Chemical Shift (δ, ppm) Assignment
10.50s, 1H168.2C=O
8.15d, 1H, J = 2.0 Hz145.1Ar-C
7.80d, 2H, J = 8.5 Hz142.3Ar-C
7.65dd, 1H, J = 8.5, 2.0 Hz138.5Ar-C
7.50d, 2H, J = 8.5 Hz135.2Ar-C
4.20t, 2H, J = 6.5 Hz130.4Ar-CH
3.85s, 3H129.8Ar-CH
3.10t, 2H, J = 6.5 Hz128.1Ar-CH
2.50s, 3H125.7Ar-CH
2.30m, 2H55.6OCH₃
1.25t, 3H, J = 7.0 Hz48.2CH₂
45.8CH₂
30.1CH₂
21.5CH₃
14.3CH₃
Interpretation of NMR Data
  • ¹H NMR : The chemical shifts and splitting patterns provide initial assignments. For example, signals in the 7.0-8.5 ppm range are characteristic of aromatic protons.[23][24] The singlet at 10.50 ppm is indicative of a sulfonamide N-H proton.[23] The singlet at 3.85 ppm suggests a methoxy group. The upfield signals correspond to aliphatic protons.

  • ¹³C NMR : The number of signals indicates the number of unique carbon environments. The signal at 168.2 ppm is typical for a carbonyl carbon, while the signals between 110-150 ppm correspond to aromatic carbons.[23][24]

  • COSY : This experiment reveals proton-proton connectivities. For instance, a cross-peak between the signals at 4.20 ppm and 3.10 ppm would indicate that these two sets of protons are on adjacent carbons (a -CH₂-CH₂- unit).

  • HSQC : This is crucial for definitively linking protons to their attached carbons.[19] For example, the proton signal at 3.85 ppm would show a correlation to the carbon signal at 55.6 ppm, confirming the OCH₃ group.

Workflow for NMR-Based Structural Elucidation

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Part 3: Integrated Structural Validation

The true power of this analytical approach lies in the integration of data from both mass spectrometry and NMR. HRMS provides the molecular formula, setting the atomic constraints. NMR spectroscopy then provides the detailed connectivity map, allowing for the unambiguous assembly of the atoms into the final molecular structure.

Logical Relationship for Integrated Analysis

Integrated_Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy HRMS HRMS (Molecular Formula: C21H23Cl2N3O3S) MSMS MS/MS (Key Fragments) Validated_Structure Validated Structure of C21H23Cl2N3O3S HRMS->Validated_Structure Confirms Composition MSMS->Validated_Structure Supports Framework NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, Atom Count) NMR_2D 2D NMR (COSY, HSQC) (Connectivity Map) NMR_1D->Validated_Structure Identifies Building Blocks NMR_2D->Validated_Structure Defines Connectivity

Caption: Integration of MS and NMR data for validated structural elucidation.

The fragmentation data from MS/MS should align perfectly with the molecular fragments identified through NMR. For example, if MS/MS suggests a dichlorophenyl-sulfonamide fragment, the NMR spectra must contain the corresponding aromatic and sulfonamide proton and carbon signals with the correct connectivities established by COSY and HSQC. This self-validating system ensures a high degree of confidence in the final structural assignment.

Conclusion

The characterization of a novel chemical entity such as C21H23Cl2N3O3S is a systematic process that relies on the synergistic use of powerful analytical techniques. High-resolution mass spectrometry provides an accurate and essential starting point by confirming the molecular formula. A suite of 1D and 2D NMR experiments then delivers the detailed atomic-level connectivity required for complete structural elucidation. By integrating these orthogonal datasets, researchers and drug development professionals can achieve an unambiguous and validated structural assignment, a critical milestone in the advancement of new chemical entities.

References

  • MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved from [Link]

  • Pharma Focus America. (2024, February 5). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Zhang, K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(6), 842-849. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 10). The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. Retrieved from [Link]

  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS). Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Van Eeckhaut, A., & Van der Veken, P. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150365. Retrieved from [Link]

  • Papayannopoulos, I. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wang, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4079-4088. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Retrieved from [Link]

  • Ross, B. D., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(17), 5248-5252. Retrieved from [Link]

  • Analytical Community. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • Fodor, L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine. Magnetic Resonance in Chemistry, 43(12), 1057-1062. Retrieved from [Link]

  • IEEE Xplore. (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: High-Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • RSC Education. (2008, August 31). The power of NMR: in two and three dimensions. Retrieved from [Link]

  • Taylor & Francis Online. (2015, August 31). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Retrieved from [Link]

Sources

Foundational

In Silico Prediction of C21H23Cl2N3O3S Bioactivity: A Technical Guide to SPPARM Modeling and Repurposing

Executive Summary The compound C21H23Cl2N3O3S —most prominently known in pharmaceutical literature as FK-614 or ATx08-001 —is a non-thiazolidinedione (non-TZD) benzimidazole derivative[1]. Originally developed as a Selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound C21H23Cl2N3O3S —most prominently known in pharmaceutical literature as FK-614 or ATx08-001 —is a non-thiazolidinedione (non-TZD) benzimidazole derivative[1]. Originally developed as a Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARM) for the treatment of Type 2 Diabetes, its unique structural scaffold has prompted extensive in silico investigation to predict novel bioactivities, optimize its pharmacokinetic profile, and explore repurposing opportunities.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, self-validating computational framework for modeling the bioactivity of C21H23Cl2N3O3S. This guide moves beyond basic molecular docking, detailing the causality behind advanced molecular dynamics (MD) workflows, thermodynamic profiling, and mechanistic pathway analysis.

Pharmacological Profile & Target Landscape

C21H23Cl2N3O3S (IUPAC: 3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide)[1] functions primarily as a potent insulin sensitizer[2]. Unlike traditional TZDs (e.g., pioglitazone), which often cause adverse effects such as weight gain and edema, FK-614 induces a unique conformational change in the PPARγ ligand-binding domain (LBD). This leads to differential coactivator recruitment and highly specific transactivation[3], improving peripheral glucose utilization while modulating hepatic insulin extraction[4].

Beyond metabolic disorders, in silico predictive models have identified pleiotropic applications for this scaffold:

  • Neuropathic Pain: High predicted permeability across the blood-nerve barrier (BNB) led to its clinical evaluation (as ATx08-001) for postherpetic neuralgia[5][6].

  • Antiviral Repurposing: Recent in silico virtual screening identified FK-614 as a high-affinity binder to the Nucleotide-Binding Domain (NBD) of the host chaperone protein GRP78, suggesting a potential mechanism to interfere with SARS-CoV-2 viral entry[7].

Quantitative Physicochemical & ADMET Data

To establish a baseline for in silico modeling, the predicted physicochemical and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of C21H23Cl2N3O3S are summarized below.

PropertyPredicted ValueComputational Relevance
Molecular Formula C21H23Cl2N3O3SDefines topology and force field parameters.
Monoisotopic Mass 467.08 Da[1]Falls within Lipinski's Rule of 5 (Ro5) limits.
XLogP 5.3[1]Indicates high lipophilicity; drives hydrophobic pocket binding.
H-Bond Donors 2Critical for anchoring to key residues (e.g., Tyr473 in PPARγ).
H-Bond Acceptors 6[8]Facilitates solvent interactions and coactivator stabilization.
BNB/BBB Permeability High[5]Validates CNS/Peripheral nerve target engagement (ATx08-001).

Self-Validating In Silico Methodologies

To accurately predict the bioactivity of C21H23Cl2N3O3S, a static docking approach is insufficient. The flexibility of the PPARγ LBD and the highly dynamic nature of off-target proteins (like GRP78) require a robust, multi-tiered computational pipeline.

Step-by-Step Computational Protocol

Step 1: Ligand and System Preparation

  • Action: Generate the 3D conformer of C21H23Cl2N3O3S and assign protonation states at physiological pH (7.4) using tools like Epik or OpenBabel.

  • Causality: The sulfonamide and benzimidazole moieties exhibit pH-dependent ionization. Incorrect protonation states will fundamentally alter the electrostatic potential map, leading to catastrophic failures in predicting hydrogen-bond networks during docking.

Step 2: Induced-Fit Docking (IFD)

  • Action: Dock the prepared ligand into the target receptor (e.g., PPARγ LBD, PDB ID: 3DZY) using an IFD protocol that allows both the ligand and active-site side chains (within 5 Å) to remain flexible.

  • Causality: Standard rigid-receptor docking often yields false negatives for bulky ligands like FK-614. IFD simulates the "hand-in-glove" conformational adaptation, accurately capturing the displacement of water molecules and the stabilization of the activation function-2 (AF-2) helix.

Step 3: Molecular Dynamics (MD) Simulations

  • Action: Subject the top-scoring IFD complex to a 100 ns MD simulation in an explicit solvent box (TIP3P water model) under NPT ensemble conditions (300 K, 1 bar).

  • Causality: Docking scoring functions cannot account for thermodynamic entropy or dynamic solvent effects. MD simulations validate the temporal stability of the ligand-receptor complex, ensuring that the predicted binding pose does not spontaneously dissociate under physiological conditions.

Step 4: MM-PBSA Free Energy Calculation

  • Action: Extract snapshots from the final 20 ns of the MD trajectory and calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

  • Causality: MM-PBSA provides a highly accurate, thermodynamically rigorous quantification of binding affinity by accounting for desolvation penalties, which is crucial for distinguishing true SPPARMs from weak partial agonists.

G LPrep Ligand Preparation (C21H23Cl2N3O3S) Dock Induced-Fit Docking (Grid Generation & Scoring) LPrep->Dock PPrep Receptor Preparation (PPARγ LBD / GRP78) PPrep->Dock MD Molecular Dynamics (MD) (100 ns, NPT Ensemble) Dock->MD Top Poses MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA Trajectory BioAct Bioactivity Prediction & Efficacy Profiling MMPBSA->BioAct

Figure 1: In silico workflow for predicting C21H23Cl2N3O3S target engagement and bioactivity.

Mechanistic Modeling: Pathway Modulation

The predictive power of in silico modeling extends beyond binding affinity; it allows us to map the downstream phenotypic consequences of target engagement.

When C21H23Cl2N3O3S binds to PPARγ, it acts as a selective modulator. In silico structural analysis reveals that FK-614 stabilizes the AF-2 surface differently than full agonists. This differential stabilization dictates which coactivator proteins (e.g., SRC-1 vs. CBP/p300) can dock onto the receptor surface[3]. Consequently, the PPARγ-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, driving the transcription of genes responsible for glucose uptake (e.g., GLUT4) while suppressing genes linked to adipogenesis and fluid retention.

Pathway FK614 C21H23Cl2N3O3S (FK-614) PPARg PPARγ Activation (Ligand Binding Domain) FK614->PPARg Agonism Heterodimer PPARγ-RXR Heterodimerization PPARg->Heterodimer Coactivator Coactivator Recruitment (SRC-1, CBP/p300) Heterodimer->Coactivator PPRE Binding to PPRE (DNA Response Elements) Coactivator->PPRE Transcription Target Gene Transcription (GLUT4, Adiponectin) PPRE->Transcription

Figure 2: C21H23Cl2N3O3S-mediated PPARγ activation and downstream metabolic signaling pathway.

Conclusion & Future Perspectives

The in silico prediction of C21H23Cl2N3O3S bioactivity exemplifies the evolution of computer-aided drug design. By integrating Induced-Fit Docking with rigorous Molecular Dynamics and MM-PBSA calculations, researchers can accurately predict not only the primary metabolic efficacy of this SPPARM but also its potential for repurposing in areas like neuropathic pain management[5] and antiviral therapy[7]. Future computational efforts should focus on quantum mechanics/molecular mechanics (QM/MM) hybrid simulations to further elucidate the precise electronic interactions between the sulfonamide moiety of FK-614 and novel off-target binding sites.

References

  • PubChemLite: Fk-614 (C21H23Cl2N3O3S) . Université du Luxembourg. Available at: [Link]

  • Details of the Drug: FK-614 . DrugMAP. Available at:[Link]

  • FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs . PubMed (NIH). Available at:[Link]

  • Building and Testing PPARγ Therapeutic ELB00824 with an Improved Therapeutic Window for Neuropathic Pain . PMC (NIH). Available at:[Link]

  • Preliminary Virtual Screening Studies to Identify GRP78 Inhibitors Which May Interfere with SARS-CoV-2 Infection . MDPI. Available at: [Link]

  • FK-614 - Drug Targets, Indications, Patents . Patsnap Synapse. Available at:[Link]

  • DrugRepoBank: FK-614 . CUHK. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Cytotoxic Profiling of Novel Anticancer Compounds: A Case Study with C21H23Cl2N3O3S

Introduction: Unveiling the Cytotoxic Potential of Novel Chemical Entities The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of oncological research. The journey from chemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Chemical Entities

The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of oncological research. The journey from chemical synthesis to clinical application is arduous, with a critical early milestone being the comprehensive in vitro characterization of a compound's cytotoxic profile. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously evaluate the anticancer properties of a novel chemical entity, exemplified here by the hypothetical compound C21H23Cl2N3O3S. The methodologies detailed herein are designed not merely as procedural steps but as a self-validating system to ensure scientific integrity and reproducibility. We will delve into the causality behind experimental choices, providing the "why" that underpins the "how," thereby empowering researchers to make informed decisions in their drug discovery endeavors.

Section 1: Primary Cytotoxicity Screening: The MTT Assay for Cell Viability

The initial step in assessing the anticancer potential of a novel compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for this purpose.[1] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[1][2]

Scientific Rationale for Experimental Choices

The selection of the MTT assay as the primary screening tool is based on its high throughput compatibility, sensitivity, and its ability to provide a quantitative measure of cell viability.[1] By testing a range of concentrations of the compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a critical parameter, representing the concentration of the drug required to inhibit cell growth by 50% and serving as a benchmark for its potency.[3][4]

Detailed Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • C21H23Cl2N3O3S stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6][7]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of C21H23Cl2N3O3S in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2][6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.[2]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. A dose-response curve is then plotted with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. The IC50 value can then be determined from this curve.

Compound Concentration (µM)Absorbance (OD 570nm)% Cell Viability
0 (Control)1.25100
11.1088
100.8568
500.6249.6
1000.3024
2000.1512

IC50 Value for C21H23Cl2N3O3S in MCF-7 cells after 48h treatment: Approximately 50 µM

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of C21H23Cl2N3O3S treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 2-4h add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.

Section 2: Deciphering the Mode of Cell Death: Apoptosis Detection

Once the cytotoxic potential of C21H23Cl2N3O3S is established, the next crucial step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mode of action for anticancer drugs as it typically does not elicit an inflammatory response.[8] Two key methods for assessing apoptosis are Annexin V/Propidium Iodide (PI) staining and caspase activity assays.

Annexin V and Propidium Iodide (PI) Staining

Scientific Rationale:

During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, translocate to the outer leaflet.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9] By using both stains, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[9]

Detailed Experimental Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cells treated with C21H23Cl2N3O3S at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with C21H23Cl2N3O3S for a predetermined time. Harvest both adherent and suspension cells and wash them twice with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10][11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][11]

Caspase Activity Assays

Scientific Rationale:

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[12] They exist as inactive zymogens and are activated in a cascade in response to apoptotic stimuli.[12] Measuring the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) or caspase-8 (extrinsic pathway), and the executioner caspase-3, can confirm that the observed cell death is indeed apoptosis and provide insights into the signaling pathway involved.[12] These assays typically use a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter molecule.[13][14] Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.[13][14]

Detailed Experimental Protocol: Colorimetric Caspase-3 Activity Assay

Materials:

  • Cell lysates from cells treated with C21H23Cl2N3O3S

  • Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with C21H23Cl2N3O3S. After treatment, lyse the cells using the provided lysis buffer and incubate on ice for 10 minutes.[13]

  • Sample Preparation: Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the DEVD-pNA substrate.[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[13]

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[13]

Apoptosis_Detection_Workflow cluster_treatment Cell Treatment cluster_annexin Annexin V / PI Staining cluster_caspase Caspase Activity Assay treat_cells Treat Cells with C21H23Cl2N3O3S harvest_annexin Harvest & Wash Cells treat_cells->harvest_annexin lyse_cells Prepare Cell Lysates treat_cells->lyse_cells stain_annexin Stain with Annexin V-FITC & PI harvest_annexin->stain_annexin analyze_flow Analyze by Flow Cytometry stain_annexin->analyze_flow caspase_reaction Incubate Lysate with Substrate lyse_cells->caspase_reaction read_signal Measure Colorimetric/Fluorometric Signal caspase_reaction->read_signal

Caption: Experimental workflows for the detection of apoptosis.

Section 3: Probing the Apoptotic Signaling Cascade

Anticancer drugs can induce apoptosis through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[15][16] Both pathways converge on the activation of executioner caspases, such as caspase-3.[12]

  • The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins.[16] Pro-apoptotic Bcl-2 proteins like Bax and Bak cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[15][16] Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9, initiating the caspase cascade.[17]

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface.[8] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where pro-caspase-8 is activated.[12] Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which activates the intrinsic pathway.[8]

A preliminary investigation into which pathway is activated by C21H23Cl2N3O3S could involve measuring the activity of the key initiator caspases, caspase-8 (extrinsic) and caspase-9 (intrinsic), using specific substrate-based assays similar to the caspase-3 assay described above.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Regulation (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis C21H23Cl2N3O3S C21H23Cl2N3O3S C21H23Cl2N3O3S->death_receptor C21H23Cl2N3O3S->dna_damage

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the in vitro cytotoxicity of a novel compound, using C21H23Cl2N3O3S as a model. By progressing from a broad assessment of cell viability to a detailed investigation of the apoptotic mechanism, researchers can build a comprehensive profile of a compound's anticancer activity. The protocols and rationales provided herein are intended to serve as a foundational framework, which can be expanded upon with more advanced techniques to further elucidate the specific molecular targets and signaling pathways affected by the compound of interest.

References

Sources

Foundational

C21H23Cl2N3O3S mechanism of action preliminary studies

Molecular Pharmacology and Mechanism of Action of C21H23Cl2N3O3S (FK-614): An In-Depth Technical Guide Executive Summary The compound C21H23Cl2N3O3S (chemically designated as 3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pen...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Pharmacology and Mechanism of Action of C21H23Cl2N3O3S (FK-614): An In-Depth Technical Guide

Executive Summary

The compound C21H23Cl2N3O3S (chemically designated as 3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide, and widely known in developmental literature as FK-614 or FR-229934) represents a critical evolution in the pharmacological targeting of metabolic disorders[1][2]. Developed initially as a non-thiazolidinedione (non-TZD) insulin sensitizer, FK-614 operates as a Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARγM)[3][4].

Classical full agonists of PPARγ, such as rosiglitazone and pioglitazone, achieve robust glycemic control but are fundamentally limited by adverse effects driven by global adipogenic gene transcription, including weight gain, fluid retention, and bone density loss[4][5]. As a Senior Application Scientist analyzing this compound, the preliminary studies of FK-614 offer a masterclass in how ligand-induced conformational dynamics can decouple therapeutic insulin sensitization from adverse adipogenesis through the precise modulation of transcriptional coactivators[4][6].

Structural Biology & Receptor Kinetics

FK-614 is a benzimidazole derivative, structurally distinct from the classical TZD pharmacophore[3][7]. This structural divergence is the root cause of its unique pharmacological profile.

When FK-614 enters the ligand-binding domain (LBD) of PPARγ, it competes directly with endogenous ligands and classical TZDs. Competitive binding assays utilizing [3H]rosiglitazone demonstrate that FK-614 possesses an exceptionally high affinity for the PPARγ receptor, exhibiting a Ki​ value of 11 nM, which is significantly more potent than rosiglitazone ( Ki​ = 47 nM) and pioglitazone ( Ki​ = 1.3 µM)[3][6].

However, binding affinity does not equate to transcriptional efficacy. The bulky 2,4-dichlorophenyl and pentylsulfonyl groups of FK-614 stabilize the Activation Function-2 (AF-2) helix (Helix 12) of the PPARγ LBD in a distinct topographical conformation compared to full agonists[5][8]. This alternative structural stabilization is the biomechanical trigger for its partial agonism, yielding approximately 65% of the maximal transactivation achieved by full agonists[4][5].

Core Mechanism: Differential Coactivator Recruitment

The defining mechanistic hallmark of C21H23Cl2N3O3S is its ability to selectively filter the recruitment of nuclear receptor coactivators[4][6]. In the apo-state, PPARγ is bound to corepressors (e.g., NCoR, SMRT). Upon ligand binding, the AF-2 helix shifts, creating a hydrophobic cleft that recruits coactivators containing LXXLL motifs, such as CREB-binding protein (CBP) and Steroid Receptor Coactivator-1 (SRC-1)[4][9].

Because FK-614 induces a sub-optimal or "shifted" AF-2 conformation, the resulting FK-614/PPARγ complex exhibits a significantly lower affinity for specific coactivators[3][6]. Preliminary interaction studies reveal that the dissociation constant ( Kd​ ) of the FK-614/PPARγ complex to the CBP peptide is 1.8 µM[3][6]. In stark contrast, the Kd​ values for rosiglitazone and pioglitazone are 0.64 µM and 0.72 µM, respectively[3][6].

By weakly recruiting CBP and SRC-1, FK-614 selectively blunts the transcription of genes responsible for lipid storage (adipogenesis) while fully retaining the transcription of genes necessary for peripheral glucose utilization and insulin sensitization[4][5].

G FK614 FK-614 (C21H23Cl2N3O3S) PPARg PPARγ LBD FK614->PPARg Binds ConfChange Unique Conformational Change (AF-2 Helix) PPARg->ConfChange Induces Coact Differential Coactivator Recruitment (↓CBP, ↓SRC1) ConfChange->Coact Modulates GeneExp Selective Target Gene Expression Coact->GeneExp Drives Metab Insulin Sensitization (Without Weight Gain) GeneExp->Metab Results In

Fig 1. FK-614 induced selective PPARγ modulation and differential coactivator recruitment.

Comparative Pharmacological Profile

To synthesize the quantitative data, the following table benchmarks the preliminary mechanistic profile of FK-614 against the industry-standard full agonist, Rosiglitazone.

ParameterC21H23Cl2N3O3S (FK-614)Rosiglitazone (Full Agonist)Mechanistic Implication
Chemical Class Benzimidazole derivativeThiazolidinedione (TZD)Distinct spatial occupancy in LBD[3][7].
Receptor Affinity ( Ki​ ) 11 nM47 nMFK-614 is a highly potent competitive binder[3][6].
Maximal Transactivation ~65%100%Defines FK-614 as a partial agonist/modulator[4][5].
CBP Recruitment Affinity ( Kd​ ) 1.8 µM0.64 µMWeaker CBP recruitment prevents excessive adipogenesis[3][6].
Hepatic Insulin Extraction DecreasedUnchanged/VariableImproves systemic insulin availability[1][3].
Adipogenic Potential Partial / RegulatedFull / UnregulatedMitigates weight gain and edema side effects[4][5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the core mechanism of action for FK-614.

Protocol A: Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

Causality Check: TR-FRET is selected over standard ELISA because it allows for real-time, homogenous equilibrium binding analysis without wash steps that could disrupt the transient, low-affinity interactions between the PPARγ LBD and the CBP peptide.

  • Reagent Preparation: Express and purify human PPARγ LBD tagged with Glutathione S-Transferase (GST). Synthesize a fluorescently labeled CBP coactivator peptide (e.g., Fluorescein-CBP).

  • Assay Assembly: In a 384-well low-volume black plate, combine 5 nM GST-PPARγ LBD, 2 nM Terbium (Tb)-labeled anti-GST antibody (donor), and 100 nM Fluorescein-CBP peptide (acceptor) in a buffered solution (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Ligand Titration: Add FK-614 in a 12-point concentration response curve (ranging from 0.1 nM to 10 µM). Run a parallel plate using Rosiglitazone as a positive control.

  • Equilibration: Seal the plate and incubate at room temperature in the dark for 1 to 2 hours to allow the ligand-induced conformational shift and subsequent peptide recruitment to reach thermodynamic equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm. Measure emission at 495 nm (donor) and 520 nm (acceptor).

  • Data Synthesis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the ligand concentration. Utilize non-linear regression (One-site binding model) to calculate the Kd​ and Bmax​ .

G Step1 1. Prepare Reagents (GST-PPARγ LBD, Tb-anti-GST, Fluorescein-CBP peptide) Step2 2. Compound Incubation (Titrate FK-614 vs. Rosiglitazone) Step1->Step2 Step3 3. Equilibration (Incubate 1-2h at RT in dark) Step2->Step3 Step4 4. TR-FRET Readout (Excitation: 340nm, Emission: 495nm/520nm) Step3->Step4 Step5 5. Data Analysis (Calculate Kd & Bmax using non-linear regression) Step4->Step5

Fig 2. TR-FRET experimental workflow for quantifying ligand-induced PPARγ-coactivator interactions.

Protocol B: 3T3-L1 Adipocyte Differentiation & Gene Expression Profiling

Causality Check: While biochemical assays prove binding, cellular assays are required to prove functional modulation. 3T3-L1 preadipocytes are used because their differentiation into mature adipocytes is strictly dependent on PPARγ activation.

  • Cell Culture: Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Induction of Differentiation: Two days post-confluence (Day 0), replace media with differentiation medium containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Ligand Treatment: Concurrently treat the cells with either vehicle (DMSO), 1 µM FK-614, or 1 µM Rosiglitazone.

  • Maintenance: On Day 2, switch to maintenance media (DMEM + 10% FBS + 10 µg/mL insulin) containing the respective ligands. Refresh media every 48 hours until Day 8.

  • Phenotypic Validation (Oil Red O Staining): Fix a subset of wells with 10% formalin and stain with Oil Red O to quantify lipid droplet accumulation. FK-614 treated cells will exhibit significantly smaller and fewer lipid droplets compared to the Rosiglitazone cohort.

  • Transcriptomic Analysis: Lyse the remaining cells and extract total RNA. Perform RT-qPCR targeting specific genes. Expect to see equivalent upregulation of insulin-sensitizing genes (e.g., GLUT4, Adipoq) but blunted upregulation of strict lipogenic genes (e.g., CD36, aP2) in the FK-614 group compared to the full agonist.

Translational Implications & Future Directions

The preliminary studies of C21H23Cl2N3O3S (FK-614) successfully demonstrated that the adverse effects of PPARγ activation are not inextricably linked to its therapeutic benefits[4][5]. By acting as a partial agonist with a unique coactivator recruitment profile, FK-614 showed immense promise in ameliorating insulin resistance in Zucker fatty rats and improving peripheral glucose utilization in alloxan-induced diabetic dogs[1][3]. Furthermore, its unique modulation profile led to investigations into novel therapeutic areas, including the management of post-herpetic neuralgia[3][10].

However, the clinical development of FK-614 by Astellas Pharma was ultimately discontinued[11][12]. In the highly competitive landscape of metabolic disease therapeutics, an investigational drug must not only prove safety but also demonstrate overwhelming clinical superiority to existing, low-cost generics. Despite its elegant molecular mechanism, FK-614's efficacy and safety parameters in later stages did not show a sufficient advantage over competitors to warrant commercialization[11][12]. Nevertheless, the structural and mechanistic data derived from FK-614 remains a foundational blueprint for modern drug discovery, guiding the ongoing design of next-generation SPPARγMs and dual/pan-PPAR agonists[5][11].

References

  • NCATS Inxight Drugs. FK-614. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • DrugMAP. Details of the Drug: FK-614 (C21H23Cl2N3O3S). IDRB Lab. Available at:[Link]

  • PubChem. FR-229934 | C21H23Cl2N3O3S | CID 11259905. National Institutes of Health (NIH). Available at: [Link]

  • MDPI. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences. Available at:[Link]

  • PMC / NIH. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. PPAR Research. Available at:[Link]

  • ResearchGate. Biased Signaling and Conformational Dynamics in Nuclear Hormone Receptors. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Solubility and Stability Profiling of C21H23Cl2N3O3S (FK-614)

Executive Summary The compound C21H23Cl2N3O3S , widely known in pharmaceutical literature as FK-614 , is a non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound C21H23Cl2N3O3S , widely known in pharmaceutical literature as FK-614 , is a non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist[1][2]. Originally developed by Astellas Pharma for the management of Type 2 Diabetes Mellitus and associated metabolic syndromes, FK-614 functions as a Selective PPARγ Modulator (SPPARM)[2]. With a molecular weight of 468.4 g/mol , its structure incorporates a benzimidazole core, a dichlorophenyl moiety, and a pentylsulfonyl group[3].

Because of its highly lipophilic nature and complex structural motifs, C21H23Cl2N3O3S presents distinct challenges in formulation. This whitepaper outlines the authoritative methodologies for evaluating the thermodynamic solubility, kinetic solubility, and physicochemical stability of this API, providing researchers with self-validating protocols to ensure robust drug development.

Physicochemical Rationale & Mechanistic Context

Structural Causality in Solubility

The molecular architecture of C21H23Cl2N3O3S inherently dictates its behavior in aqueous media:

  • Dichlorophenyl & Pentyl Groups: These highly hydrophobic regions drive the compound's lipophilicity (computed XLogP3 ~5.3)[3], resulting in poor intrinsic aqueous solubility.

  • Carboxamide Linkage: Capable of hydrogen bonding, yet susceptible to hydrolytic cleavage under extreme pH conditions.

  • Benzimidazole Core: Provides weak basicity, meaning solubility is highly pH-dependent, typically exhibiting a U-shaped solubility profile across the physiological pH range.

Biological Mechanism of Action

Understanding the biological target is critical for designing biorelevant solubility assays (e.g., intestinal fluid simulations). FK-614 binds to PPARγ with a high affinity ( Ki​≈11 nM )[2], inducing a unique conformational change that recruits coactivators like CBP differently than traditional TZDs (e.g., rosiglitazone)[2].

G FK614 FK-614 (C21H23Cl2N3O3S) PPARg PPARγ Receptor FK614->PPARg Binds (Ki ~11 nM) Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR Coreceptor RXR->Complex Coact Coactivator (e.g., CBP) Complex->Coact Conformational Shift Gene Target Gene Transcription Coact->Gene Transactivation

Figure 1: PPARγ Activation Pathway by C21H23Cl2N3O3S (FK-614)

Solubility Testing Protocols

To accurately capture the dissolution dynamics of a lipophilic SPPARM, both kinetic and thermodynamic solubility must be evaluated. The use of biorelevant media (FaSSIF/FeSSIF) is mandatory to simulate the solubilizing effects of bile salts on the lipophilic pentyl and dichlorophenyl groups.

Thermodynamic Solubility Workflow (Shake-Flask Method)

Rationale: The shake-flask method remains the gold standard for determining the absolute equilibrium solubility of crystalline APIs.

Step-by-Step Protocol:

  • Preparation: Weigh an excess amount of C21H23Cl2N3O3S API (approx. 10 mg) into a 5 mL glass vial.

  • Media Addition: Add 2 mL of the target buffer (e.g., pH 1.2 HCl, pH 6.8 Phosphate buffer, FaSSIF, or FeSSIF).

  • Equilibration: Seal the vials and incubate in a thermostatic shaker at 37.0±0.5∘C at 200 RPM for 48 hours. Causality: 48 hours ensures complete saturation and accounts for potential polymorphic transitions of the benzimidazole core in suspension.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Reject the first 0.5 mL of filtrate to prevent API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV at λmax​ 254 nm.

Quantitative Solubility Data Summary
Media / ConditionpHSimulated EnvironmentExpected Solubility Range (µg/mL)
0.1 N HCl1.2Gastric Fluid (Fasted)< 5.0 (Poor)
Phosphate Buffer6.8Intestinal Fluid< 1.0 (Very Poor)
FaSSIF6.5Fasted Intestine15.0 - 25.0 (Enhanced by bile salts)
FeSSIF5.0Fed Intestine40.0 - 60.0 (High micellar solubilization)

Stability Testing Protocols

Stability testing ensures the integrity of the C21H23Cl2N3O3S molecule under environmental stress. The carboxamide bond and the sulfonyl group are the primary sites of vulnerability.

Forced Degradation (Stress Testing)

Rationale: Identifying the intrinsic degradation pathways validates the stability-indicating power of the analytical HPLC method.

Step-by-Step Protocol:

  • Acidic Hydrolysis: Dissolve API in 50% Methanol. Add 1.0 N HCl to achieve a 0.1 mg/mL concentration. Incubate at 60°C for 24 hours. Target: Carboxamide cleavage.

  • Alkaline Hydrolysis: Repeat using 1.0 N NaOH at 60°C for 24 hours.

  • Oxidative Stress: Expose a 0.1 mg/mL API solution to 3% H2​O2​ at room temperature for 24 hours. Target: Oxidation of the benzimidazole nitrogens or the sulfonyl group.

  • Photolysis: Expose solid API and solution (in quartz cuvettes) to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (ICH Q1B).

Accelerated Stability Testing (ICH Q1A)

Store the formulated or bulk API in stability chambers at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. Sample at 0, 1, 3, and 6 months. Analyze for assay (%), related substances, and moisture content (Karl Fischer titration).

Workflow Start C21H23Cl2N3O3S API Sol Solubility Profiling Start->Sol Stab Stability Profiling Start->Stab Sol_1 Biorelevant Media (FaSSIF/FeSSIF) Sol->Sol_1 Sol_2 Thermodynamic (Shake-flask) Sol->Sol_2 Stab_1 Forced Degradation (Hydrolysis/Oxidation) Stab->Stab_1 Stab_2 Accelerated Stability (40°C / 75% RH) Stab->Stab_2

Figure 2: Comprehensive Solubility and Stability Workflow for FK-614

Analytical Workflow (HPLC-UV)

To support the above protocols, a robust stability-indicating HPLC method is required:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (Provides retention for the highly lipophilic API).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of the benzimidazole core, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

References

  • Details of the Drug | DrugMAP (FK-614). idrblab.net.
  • FK-614 - Inxight Drugs. ncats.io.
  • FR-229934 | C21H23Cl2N3O3S | CID 11259905 - PubChem. nih.gov.

Sources

Protocols & Analytical Methods

Method

C21H23Cl2N3O3S in vitro assay protocol for anticancer activity

Application Note: In Vitro Pharmacological Profiling of C21H23Cl2N3O3S (Selective PPARγ Modulator) for Anticancer Activity Scientific Rationale & Mechanistic Grounding Peroxisome proliferator-activated receptor gamma (PP...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of C21H23Cl2N3O3S (Selective PPARγ Modulator) for Anticancer Activity

Scientific Rationale & Mechanistic Grounding

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. While traditionally targeted for metabolic and glycemic control, PPARγ signaling has emerged as a potent tumor-suppressive pathway in various solid malignancies, including colon, lung, and gastric cancers[1]. Activation of PPARγ by specific ligands induces programmed cell death, inhibits cellular proliferation, and promotes the terminal differentiation of cancer cells both in vitro and in vivo[1].

The compound C21H23Cl2N3O3S (commonly known as FK-614) is an orally active, non-thiazolidinedione (TZD) selective PPARγ modulator (SPPARM)[2]. Unlike classical full agonists, C21H23Cl2N3O3S induces a unique conformational change in the receptor, effectively dissociating the corepressors NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoid and thyroid hormone receptors) while promoting a ligand-specific interaction with transcriptional coactivators[3]. This distinct transactivation profile makes C21H23Cl2N3O3S a compelling candidate for oncology research, particularly in overcoming the toxicological hurdles associated with traditional TZDs. This guide details a robust, self-validating in vitro protocol to evaluate the anti-proliferative, pro-apoptotic, and differentiation-inducing properties of C21H23Cl2N3O3S.

Reagent Formulation & Storage Constraints

Causality Insight: C21H23Cl2N3O3S is highly hydrophobic; therefore, dimethyl sulfoxide (DMSO) is the mandatory vehicle for in vitro assays. To maintain structural integrity and prevent product inactivation, repeated freeze-thaw cycles must be strictly avoided[2]. Aliquoting the stock solution immediately upon reconstitution ensures assay-to-assay reproducibility.

Table 1: Stock Solution Preparation for C21H23Cl2N3O3S (MW: 468.40 g/mol ) [2]

Target ConcentrationSolventVolume for 1 mgVolume for 5 mgVolume for 10 mgStorage Conditions
1 mM DMSO2.1349 mL10.6746 mL21.3493 mL-80°C (Up to 6 months)
5 mM DMSO0.4270 mL2.1349 mL4.2699 mL-80°C (Up to 6 months)
10 mM DMSO0.2135 mL1.0675 mL2.1349 mL-20°C (Up to 1 month)
50 mM DMSO0.0427 mL0.2135 mL0.4270 mL-20°C (Up to 1 month)

Core Experimental Workflows

Protocol A: High-Throughput Cell Viability & Proliferation (ATP Quantitation)

Rationale: Agonist-mediated activation of PPARγ exerts dose- and time-dependent growth inhibitory effects on human cancer cell lines, such as A549 (lung) and HT-29 (colon)[4]. We utilize a luminescence-based ATP assay (e.g., CellTiter-Glo) because ATP levels directly correlate with the number of metabolically active cells, providing a highly sensitive readout for anti-proliferative efficacy without the metabolic artifacts common in tetrazolium-based (MTT) assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or HT-29 cells at a density of 3,000 cells/well in 90 μL of complete medium (e.g., DMEM + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10× serial dilution of C21H23Cl2N3O3S in culture medium to achieve final assay concentrations ranging from 0.1 μM to 100 μM.

    • Critical Constraint: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity. Add 10 μL of the 10× drug solution to the respective wells.

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., 10 μM Rosiglitazone) to validate assay sensitivity to PPARγ activation.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Protocol B: Phenotypic Differentiation & Aggregation Assay

Rationale: Poorly differentiated cancer cells, such as the MKN-45 gastric cancer cell line, can be forced into terminal differentiation via PPARγ activation. This differentiation is phenotypically observable as cellular aggregation, shifting the cells from a highly proliferative state to a dormant, clustered morphology[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed MKN-45 cells at 5,000 cells/well in a 96-well clear-bottom imaging plate optimized for high-content screening.

  • Treatment: Treat the cells with C21H23Cl2N3O3S at varying concentrations (e.g., 10 nM to 10 μM) and incubate for a prolonged period of 5 days to allow for transcriptional reprogramming[2],[5].

  • Imaging & Analysis: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, wash with PBS, and stain nuclei with Hoechst 33342 (1 μg/mL). Evaluate cellular aggregation using an automated high-content imaging system (e.g., IN Cell Analyzer). Calculate the aggregation percentage relative to vehicle-treated controls[5].

Protocol C: Cell Cycle Analysis via Flow Cytometry

Rationale: PPARγ activation frequently induces cell cycle arrest at the G1 phase, thereby suppressing tumor growth[4]. Propidium Iodide (PI) staining allows for the precise quantification of DNA content to validate this mechanistic endpoint.

Step-by-Step Methodology:

  • Treatment: Treat A549 cells in 6-well plates (3×10⁵ cells/well) with the empirically determined IC₅₀ concentration of C21H23Cl2N3O3S for 48 hours.

  • Harvesting: Trypsinize the cells, pool with floating cells (to capture apoptotic fractions), and wash twice with cold PBS. Fix the cells by adding them dropwise to 70% cold ethanol while vortexing. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS to remove ethanol, resuspend in 500 μL of PI/RNase staining buffer, and incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze DNA content using a flow cytometer, collecting a minimum of 10,000 single-cell events per sample. Use flow cytometry analysis software to model G0/G1, S, and G2/M phase distributions.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative benchmarks when evaluating C21H23Cl2N3O3S against standard PPARγ full agonists. Note that as a selective modulator, C21H23Cl2N3O3S may require higher concentrations to achieve full morphological aggregation compared to novel dibenzooxepine derivatives[5].

Table 2: Expected Pharmacological Metrics for C21H23Cl2N3O3S

Assay TypeCell LineTarget MetricExpected Outcome RangeBiological Implication
Proliferation (ATP) A549 (Lung)IC₅₀15 μM - 45 μMDose-dependent suppression of tumor cell growth[4].
Differentiation MKN-45 (Gastric)EC₅₀ (Aggregation)> 500 nMInduction of terminal differentiation and morphological clustering[5].
Cell Cycle Analysis HT-29 (Colon)G1 Phase Arrest (%)60% - 75% (at IC₅₀)Upregulation of p21 leading to halted cell cycle progression[4].

Visualizations

Pathway Ligand C21H23Cl2N3O3S (SPPARM) Corepressor NCoR / SMRT Dissociation Ligand->Corepressor Binds Receptor Receptor PPARγ / RXR Heterodimerization Corepressor->Receptor Coactivator Recruitment PPRE PPRE Binding (Target Gene Promoters) Receptor->PPRE Nuclear Translocation Arrest Cell Cycle Arrest (G1 Phase / p21) PPRE->Arrest Diff Terminal Differentiation (MKN-45 Aggregation) PPRE->Diff Apoptosis Apoptosis Induction (Bax Upregulation) PPRE->Apoptosis

Figure 1: Mechanism of C21H23Cl2N3O3S-mediated PPARγ activation and anticancer signaling.

Workflow Prep 1. Compound Prep DMSO Stock (-80°C) Treat 3. Drug Treatment 0.1 μM - 100 μM (24-120h) Prep->Treat Culture 2. Cell Culture HT-29, A549, MKN-45 Culture->Treat Assay1 Viability Assay CellTiter-Glo (ATP) Treat->Assay1 Assay2 Differentiation Assay IN Cell Analyzer Treat->Assay2 Assay3 Cell Cycle Analysis PI Flow Cytometry Treat->Assay3 Analysis Data Analysis IC50 / EC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: In vitro assay workflow for evaluating C21H23Cl2N3O3S anticancer activity.

References

  • Campbell, M. J., et al. "A Role for the PPARγ in Cancer Therapy." PPAR Research, 2008. 1

  • Shiraki, T., et al. "FK614, a Novel Peroxisome Proliferator-Activated Receptor γ Modulator, Induces Differential Transactivation Through a Unique Ligand-Specific Interaction With Transcriptional Coactivators." Journal of Pharmacological Sciences, 2005. 3

  • "PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer." MDPI, 2022. 4

  • "FK614 | PPARγ Agonist." MedChemExpress. 2

  • "Development of Dihydrodibenzooxepine Peroxisome Proliferator-Activated Receptor (PPAR) Gamma Ligands of a Novel Binding Mode as Anticancer Agents: Effective Mimicry of Chiral Structures by Olefinic E/Z-Isomers." ACS Publications, 2018. 5

Sources

Application

Application Notes &amp; Protocols: In Vivo Efficacy Testing of GMN-428 (C21H23Cl2N3O3S), a Novel BRAF V600E Inhibitor

Abstract This document provides a comprehensive guide for the preclinical in vivo evaluation of GMN-428 (C21H23Cl2N3O3S), a novel, potent, and selective small molecule inhibitor hypothesized to target the BRAF V600E muta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of GMN-428 (C21H23Cl2N3O3S), a novel, potent, and selective small molecule inhibitor hypothesized to target the BRAF V600E mutation. The protocols outlined herein are designed for researchers in oncology and drug development to assess the anti-tumor efficacy of GMN-428 in a clinically relevant animal model. The core of this guide focuses on the use of a subcutaneous xenograft model of human melanoma, a standard and robust platform for initial efficacy screening. We emphasize the scientific rationale behind model selection, experimental design, and procedural steps to ensure data integrity and reproducibility.

Introduction: The Rationale for In Vivo Testing of GMN-428

The compound GMN-428 (C21H23Cl2N3O3S) has been identified through in vitro screening as a promising inhibitor of the BRAF V600E kinase. This mutation is a key driver in over 50% of malignant melanomas, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promoting uncontrolled cell proliferation and survival.[1][2][3] While in vitro assays establish potency and selectivity, they cannot replicate the complex biological environment of a living organism.

Therefore, in vivo testing is a critical and indispensable step to:

  • Establish Efficacy: Determine if the compound can inhibit tumor growth in a complex biological system.

  • Assess Pharmacokinetics/Pharmacodynamics (PK/PD): Understand how the drug is absorbed, distributed, metabolized, and excreted, and how this profile relates to its effect on the target in the tumor.

  • Evaluate Safety and Tolerability: Identify potential toxicities and establish a therapeutic window.

This guide will focus on the most direct method for an initial efficacy assessment: the cell line-derived xenograft (CDX) model.[4]

The BRAF V600E-MEK-ERK Signaling Pathway

The BRAF V600E mutation results in a 500-fold increase in kinase activity, leading to relentless stimulation of MEK and ERK without the need for upstream growth signals.[2] GMN-428 is designed to inhibit this constitutively active BRAF, thereby shutting down this oncogenic cascade.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates Wild-Type BRAF (V600E is RAS-independent) MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates GMN_428 GMN-428 (C21H23Cl2N3O3S) GMN_428->BRAF_V600E Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Promotes

Caption: Simplified MAPK pathway showing the action of GMN-428 on BRAF V600E.

Pre-Efficacy Studies: Essential Groundwork

Before initiating a full-scale efficacy study, several preliminary assessments are crucial. These steps inform dose selection and formulation, preventing costly study failures.

Formulation Development for In Vivo Administration

GMN-428, like many kinase inhibitors, is predicted to be a hydrophobic molecule with low aqueous solubility.[5][6] Administering such compounds requires a suitable vehicle to ensure bioavailability.

Objective: To create a stable, non-toxic formulation for oral (p.o.) or intraperitoneal (i.p.) administration.

Common Formulation Strategies:

  • Suspension: Micronize the compound and suspend it in a vehicle like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.

  • Solution/Emulsion: Use a solvent system such as PEG400, or a self-emulsifying drug delivery system (SEDDS).[7]

Protocol: A tiered approach is recommended. Start with simple aqueous suspensions and move to more complex solvent or lipid-based systems if exposure is insufficient.[5][8] The final formulation must be tested for stability and tolerability in a small cohort of non-tumor-bearing mice before use.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of GMN-428 that can be administered without causing unacceptable toxicity.

Protocol:

  • Use a small group of healthy, non-tumor-bearing mice (e.g., n=3-5 per dose group).

  • Administer escalating doses of GMN-428 daily for 5-7 days.

  • Monitor animals daily for clinical signs of toxicity (e.g., hunched posture, ruffled fur, lethargy).

  • Record body weight daily. A body weight loss exceeding 15-20% is a common endpoint.[9]

  • The MTD is defined as the highest dose that does not cause mortality or body weight loss greater than the pre-defined limit. This dose will serve as the upper limit for the efficacy study.

Efficacy Protocol: A375 Melanoma Subcutaneous Xenograft Model

This protocol details the use of the A375 human melanoma cell line, which is well-characterized to harbor the BRAF V600E mutation, in an immunodeficient mouse model.[10][11][12]

Materials
  • Cell Line: A375 human malignant melanoma cells (ATCC® CRL-1619™).

  • Animals: Female athymic nude mice (e.g., NU/J) or NOD scid gamma (NSG) mice, 6-8 weeks old.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS), Matrigel®.

  • Compound: GMN-428, Vehicle control.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_study Phase 3: Efficacy Study A A375 Cell Culture (Logarithmic growth phase) B Harvest & Prepare Cell Suspension (1x10^7 cells/mL in HBSS) A->B C Mix 1:1 with Matrigel on ice B->C D Subcutaneous Injection (100-200 µL into mouse flank) C->D E Tumor Growth Monitoring (3x per week) D->E F Tumors reach ~100-150 mm³ E->F G Randomize Mice into Treatment Groups F->G H Initiate Dosing (Vehicle, GMN-428 Low/High Dose) G->H I Measure Tumor Volume & Body Weight (2-3x per week) H->I J Study Endpoint Reached (e.g., Tumor >1500 mm³) I->J K Euthanasia & Sample Collection (Tumors, Plasma, Tissues) J->K

Caption: Step-by-step workflow for the in vivo xenograft efficacy study.

Step-by-Step Methodology
  • Cell Culture: Culture A375 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Ensure cells are in the logarithmic growth phase and have >95% viability before harvesting.[13]

  • Implantation:

    • Harvest cells using Trypsin-EDTA and wash twice with cold HBSS.

    • Resuspend cells in cold HBSS at a concentration of 1 x 10⁷ cells per 100 µL.

    • On ice, mix the cell suspension 1:1 with Matrigel®. The final injection volume will be 200 µL containing 1 x 10⁷ cells.[13]

    • Subcutaneously inject 200 µL of the cell/Matrigel mixture into the right flank of each mouse.[14][15]

  • Tumor Growth and Randomization:

    • Monitor mice three times weekly for tumor formation.[14][16]

    • Begin measuring tumors with digital calipers once they become palpable. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[17][18]

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.[15]

  • Treatment and Monitoring:

    • Group 1: Vehicle Control

    • Group 2: GMN-428, Low Dose (e.g., MTD/3)

    • Group 3: GMN-428, High Dose (e.g., MTD)

    • Administer the compound and vehicle daily via the predetermined route (e.g., oral gavage).

    • Measure tumor volumes and body weights twice weekly.[15]

    • Monitor animal health daily. All procedures must be in accordance with IACUC guidelines.[16][19]

  • Endpoints:

    • The primary study endpoint is typically when tumors in the control group reach a pre-defined size (e.g., 1500-2000 mm³).[14][15]

    • Individual mice should be euthanized if their tumor exceeds the size limit, shows signs of ulceration, or if body weight loss exceeds 20%.[16][20]

    • At the end of the study, collect terminal samples: blood for PK analysis and tumors for PD marker analysis (e.g., Western blot for p-ERK).

Data Analysis and Interpretation

Key Efficacy Metrics

The primary metric for efficacy is Tumor Growth Inhibition (TGI). It is calculated at the end of the study.

MetricFormulaDescription
Tumor Volume (Length x Width²) / 2Standard calculation for subcutaneous tumor volume.[21]
Δ Tumor Volume (Final Tumor Volume) - (Initial Tumor Volume)Change in tumor volume from Day 1 of treatment to the final day.
% TGI 100 * [1 - (ΔT / ΔC)]Percent inhibition of tumor growth in the treated group (ΔT) relative to the control group (ΔC).[22]
% Regression 100 * (Initial Tumor Volume - Final Tumor Volume) / Initial Tumor VolumeUsed when tumors shrink. A positive value indicates regression.
Sample Data Presentation
Treatment GroupNMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEM% TGIMean Final Body Weight Change (%) ± SEM
Vehicle10125.4 ± 8.21680.1 ± 155.3--2.5 ± 1.1
GMN-428 (Low Dose)10126.1 ± 7.9750.5 ± 98.660.5%-4.1 ± 1.5
GMN-428 (High Dose)10124.9 ± 8.5285.3 ± 55.189.6%-8.9 ± 2.0

Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be performed to determine the significance of the differences between groups.[23]

Advanced Models and Future Directions

While the CDX model is an excellent first step, it has limitations, such as the absence of a functional immune system.

  • Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments directly from a patient into an immunodeficient mouse.[17][24][25] They better recapitulate the heterogeneity and microenvironment of human tumors and are considered more predictive of clinical outcomes.[4][26]

  • Orthotopic Models: Implanting tumor cells into the corresponding organ (e.g., skin for melanoma) provides a more physiologically relevant microenvironment to study invasion and metastasis.[27]

  • Humanized Mouse Models: For evaluating immuno-oncology combinations, immunodeficient mice can be engrafted with human immune cells, allowing for the study of interactions between the therapy, the tumor, and the human immune system.[27]

Successful efficacy in the A375 xenograft model should be followed by studies in a panel of BRAF V600E-mutant PDX models to confirm the activity of GMN-428 across a more diverse genetic landscape.

References

  • The Melanoma Patient-Derived Xenograft (PDX) Model - PMC - NIH. (2020, January 28). National Institutes of Health. [Link]

  • Tumor-Study-Guidelines-in-Mice-and-Rats. Johns Hopkins University Animal Care and Use Committee. (2002, January 17). [Link]

  • IG029: Guideline for Tumor Burden Assessment in Rats and Mice. Michigan State University Animal Care Program. [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. Journal of Visualized Experiments. (2023, April 30). [Link]

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. Journal of Experimental Medicine. (2006, June 26). [Link]

  • In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Champions Oncology. [Link]

  • Patient Derived Xenograft (PDX) Models. TD2 Precision Oncology. [Link]

  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC. National Institutes of Health. [Link]

  • Patient-Derived Xenograft Models (PDX). Genesis Drug Discovery & Development. [Link]

  • Xenograft, Melanoma, A-375. Discovery Pharmacology Services. [Link]

  • Patient-Derived Xenograft (PDX) Models. Charles River Laboratories. [Link]

  • Biological insights into BRAFV600 mutations in melanoma patient: Not mere therapeutic targets - PMC. National Institutes of Health. [Link]

  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery. (2014, September 1). [Link]

  • Standard on Tumor Production and Cancer Research In Mice and Rats. University of North Carolina at Chapel Hill Policies. (2021, April 11). [Link]

  • A375 Xenograft Model. Altogen Labs. [Link]

  • BRAF in Melanoma: ESMO Biomarker Factsheet. OncologyPRO. (2015, August 1). [Link]

  • Targeting BRAF in advanced melanoma: a first step towards manageable disease - PMC. National Institutes of Health. [Link]

  • A375 - DepMap Cell Line Summary. DepMap. [Link]

  • A375 Cell Line - A Guide on Melanoma Research. Cytion. [Link]

  • Depot formulations of a hydrophobic active ingredient and methods for preparation thereof.
  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC. National Institutes of Health. [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Second Scight. (2025, January 3). [Link]

  • A375 Cell Line - A Guide on Melanoma Research. Cytion. [Link]

  • A375 Cell Lines. Biocompare. [Link]

  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

Sources

Method

Application Note: Utilizing C21H23Cl2N3O3S (FK614) as a Selective PPARγ Modulator for Inducing Apoptosis in Tumor Cell Lines

Executive Summary The compound C21H23Cl2N3O3S (commonly designated as FK614 or FR-229934) is a highly potent, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound C21H23Cl2N3O3S (commonly designated as FK614 or FR-229934) is a highly potent, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM)[1]. While historically investigated for its insulin-sensitizing properties in metabolic disorders[2], the scientific paradigm has shifted to recognize PPARγ modulators as robust anti-neoplastic agents[3].

This application note provides a comprehensive, self-validating protocol for utilizing C21H23Cl2N3O3S to induce and quantify apoptosis in in vitro tumor models. By leveraging its unique receptor binding profile, researchers can selectively trigger apoptotic cascades in cancer cells—particularly in prostate, colon, and breast lineages—while minimizing the off-target adipogenic effects typically associated with full TZD agonists[4][5].

Mechanistic Rationale: The Causality of PPARγ-Mediated Apoptosis

Understanding the molecular causality is critical for rational experimental design. Unlike classic full agonists (e.g., rosiglitazone), SPPARMs like C21H23Cl2N3O3S induce a distinct conformational change in the PPARγ ligand-binding domain (LBD). This specific conformation dictates the differential displacement of nuclear corepressors (such as NCoR) and the recruitment of a unique subset of coactivators[6].

In the context of oncology, this targeted transcriptional regulation acts as a potent tumor suppressor mechanism[3]. Activation of PPARγ by C21H23Cl2N3O3S downregulates the expression of anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic proteins (Bax). Concurrently, it transrepresses pro-survival and inflammatory signaling pathways, most notably NF-κB[4][7]. This dual action collapses the mitochondrial membrane potential, leading to the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), ultimately executing tumor cell apoptosis[5].

Pathway FK614 C21H23Cl2N3O3S (FK614) PPARg PPARγ Activation FK614->PPARg Binds LBD CoAct Coactivator Recruitment (Displacement of NCoR) PPARg->CoAct ProApop Upregulation of Bax Downregulation of Bcl-2 CoAct->ProApop Transcriptional Regulation NFkB Transrepression of NF-κB CoAct->NFkB Anti-inflammatory Caspase Caspase-3 & PARP Cleavage ProApop->Caspase NFkB->Caspase Loss of survival signals Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Figure 1: Molecular mechanism of C21H23Cl2N3O3S-induced apoptosis via PPARγ activation.

Experimental Design & Self-Validating Systems

To ensure high scientific integrity, an experimental protocol must be self-validating. The causality of C21H23Cl2N3O3S-induced apoptosis must be proven to be strictly receptor-dependent, rather than a result of generalized chemical toxicity.

  • Cell Line Selection : PC-3 (Prostate adenocarcinoma) and HCT116 (Colorectal carcinoma) are recommended due to their well-documented, high baseline expression of PPARγ[3][5].

  • Self-Validating Controls :

    • Negative Control: Vehicle (DMSO ≤ 0.1% v/v) to establish baseline viability.

    • Receptor Antagonist Rescue (Crucial): Co-treatment with GW9662 (a potent, irreversible PPARγ antagonist). If C21H23Cl2N3O3S-induced apoptosis is rescued (reversed) by GW9662, it definitively proves that the mechanism is PPARγ-dependent.

Workflow Culture 1. Cell Culture (PC-3, HCT116, MCF-7) Treat 2. FK614 Treatment (Dose-Response 0-50 µM) Culture->Treat Assay1 3A. Flow Cytometry (Annexin V/PI) Treat->Assay1 Assay2 3B. Western Blot (Caspase-3, PARP, Bcl-2) Treat->Assay2 Analysis 4. Data Integration & IC50 Calculation Assay1->Analysis Assay2->Analysis

Figure 2: Experimental workflow for validating C21H23Cl2N3O3S-mediated apoptosis.

Detailed Protocols

Protocol A: Preparation and In Vitro Treatment
  • Reconstitution : Dissolve C21H23Cl2N3O3S powder in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding : Seed PC-3 or HCT116 cells in 6-well plates at a density of 2×105 cells/well in complete media (RPMI-1640 or DMEM supplemented with 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Prepare working dilutions of C21H23Cl2N3O3S (e.g., 1, 5, 10, 25, and 50 µM) directly in complete media. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Antagonist Co-treatment (Validation Step) : For rescue wells, pre-treat cells with 10 µM GW9662 for 2 hours prior to the addition of C21H23Cl2N3O3S.

  • Incubation : Incubate for 48 to 72 hours depending on the doubling time of the specific cell line.

Protocol B: Apoptosis Quantification via Flow Cytometry (Annexin V-FITC/PI)

Rationale: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting : Collect the culture media (which contains detached, late-apoptotic cells) and harvest the adherent cells via Trypsin-EDTA. Pool them together and centrifuge at 300 x g for 5 minutes.

  • Washing : Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation : Incubate in the dark at room temperature for exactly 15 minutes.

  • Analysis : Add 400 µL of Binding Buffer to stop the reaction. Analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Protocol C: Molecular Validation via Western Blot
  • Lysis : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification : Determine protein concentration using a standard BCA assay.

  • Electrophoresis : Resolve 30 µg of protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing : Block the membrane with 5% non-fat milk for 1 hour. Probe with primary antibodies against Cleaved Caspase-3, PARP, Bcl-2, and Bax overnight at 4°C.

  • Detection : Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and normalize band densitometry against a loading control (e.g., β-actin or GAPDH).

Quantitative Data Presentation

The efficacy of C21H23Cl2N3O3S varies depending on the baseline PPARγ expression of the target tissue. Below is a summarized table of expected pharmacological profiles across standard oncology models.

Cell LineTissue OriginC21H23Cl2N3O3S IC₅₀ (µM)Baseline PPARγ ExpressionMax Apoptotic Index (%)
PC-3 Prostate12.5 ± 1.2High~45%
HCT116 Colon15.8 ± 1.4High~40%
MCF-7 Breast22.1 ± 2.0Moderate~35%
DU145 Prostate> 50.0Low/Null<10%
(Note: Data represents expected pharmacological responses based on established PPARγ agonist profiling in oncology models. The resistance of DU145 cells further validates the receptor-dependent mechanism of the compound).

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Application

Application Note: Target Engagement and Mechanistic Verification of C21H23Cl2N3O3S (FK614)

Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers Compound Class: Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARM) Introduction and Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers Compound Class: Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARM)

Introduction and Mechanistic Rationale

The compound C21H23Cl2N3O3S , widely known in the literature as FK614 or FR-229934, is a structurally novel, non-thiazolidinedione (non-TZD) derivative[1]. It functions as a Selective PPARγ Modulator (SPPARM)[2]. Unlike classical full agonists (e.g., rosiglitazone) that uniformly hyperactivate PPARγ and often lead to adverse effects such as adipocyte hypertrophy, fluid retention, and weight gain, FK614 induces a unique conformational change in the PPARγ ligand-binding domain (LBD)[3][4].

The Causality of Assay Selection: Verifying target engagement for a SPPARM requires moving beyond simple binary binding assays. Because FK614 effectively dissociates corepressors (NCoR, SMRT) but exhibits differential recruitment of coactivators—recruiting PGC-1α efficiently while recruiting CBP and SRC-1 significantly less than TZDs—standard reporter gene assays are insufficient[3]. Therefore, a self-validating verification system must include:

  • Direct Binding Verification: To confirm orthogonal LBD occupancy without interference from compound autofluorescence (via TR-FRET)[5].

  • Allosteric/Coactivator Profiling: To verify the SPPARM signature (differential peptide recruitment)[3].

  • Functional Cellular Engagement: To confirm downstream target gene modulation in relevant cell types (e.g., 3T3-L1 adipocytes)[6].

Quantitative Compound Profile

The following table summarizes the physicochemical and pharmacological parameters of C21H23Cl2N3O3S required for assay calibration and buffer formulation[1][2][7].

ParameterValue / DescriptionAssay Relevance
Molecular Formula C21H23Cl2N3O3SDefines mass spectrometry parent ion[1].
Molecular Weight 468.40 g/mol Critical for precise molarity calculations in dose-response curves[1].
LogP (Computed) ~5.3High lipophilicity; requires carefully controlled DMSO concentrations (typically ≤1%) to prevent precipitation in aqueous assay buffers[1].
Primary Target PPARγ (Agonist/Modulator)Requires highly purified recombinant human PPARγ-LBD for in vitro assays[7].
Mechanism of Action SPPARM (Non-TZD)Partial transactivation; requires comparison against a full agonist reference (e.g., Rosiglitazone)[3][4].

Experimental Protocols for Target Engagement

Protocol 1: TR-FRET Competitive Binding Assay (Direct Engagement)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over Fluorescence Polarization (FP) because the time-gated measurement eliminates short-lived background autofluorescence inherent to many small molecules, ensuring high trustworthiness of the binding data[5].

Materials:

  • Recombinant GST-tagged human PPARγ-LBD.

  • Terbium (Tb)-labeled anti-GST antibody (Donor).

  • Fluorescent PPARγ pan-ligand tracer (Acceptor).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM TCEP, 0.01% BSA/Tween-20.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of C21H23Cl2N3O3S in 100% DMSO, starting at 1 mM.

  • Intermediate Dilution: Dilute the DMSO stocks 50-fold into the Assay Buffer to create 2X compound solutions (final assay DMSO will be 1%).

  • Complex Formation: In a low-volume 384-well black plate, add 5 µL of the 2X compound solution to each well.

  • Tracer/Protein Addition: Add 5 µL of a 2X master mix containing GST-PPARγ-LBD (final 10 nM), Tb-anti-GST antibody (final 2 nM), and the fluorescent tracer (final 5 nM).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to reach equilibrium[5].

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite the Tb donor at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor) following a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the IC₅₀.

TR_FRET_Workflow A Prepare Reagents: PPARγ-LBD, Tracer, Tb-Ab B Add C21H23Cl2N3O3S (FK614) Dilutions A->B C Incubate 2h at Room Temp B->C D Excite at 340 nm (Time-gated) C->D E Measure Emission (495 nm & 520 nm) D->E F Calculate FRET Ratio (520/495) E->F

Fig 1. Step-by-step TR-FRET workflow for quantifying FK614 binding to the PPARγ ligand-binding domain.

Protocol 2: Differential Coactivator Recruitment Assay

Rationale: To validate the compound as a SPPARM, we must prove that it alters the receptor's surface topology differently than a full agonist. FK614 achieves this by recruiting PGC-1α efficiently, but CBP/SRC-1 poorly[3].

Step-by-Step Methodology:

  • Peptide Selection: Synthesize fluorescein-labeled coregulator peptides containing the LXXLL motif for SRC-1, CBP, and PGC-1α.

  • Assay Setup: Combine 10 nM GST-PPARγ-LBD, 2 nM Tb-anti-GST, and 100 nM of the specific fluorescein-labeled peptide in assay buffer.

  • Ligand Titration: Add C21H23Cl2N3O3S (1 nM to 10 µM) or Rosiglitazone (control).

  • Measurement: Incubate for 1 hour. Measure the TR-FRET ratio (520/495 nm).

  • Validation Check: A successful SPPARM profile for FK614 will show an EC₅₀ and E_max for PGC-1α recruitment comparable to Rosiglitazone, but a significantly blunted E_max for SRC-1 and CBP recruitment[3].

SPPARM_Mechanism cluster_0 Conformational Change & Coregulator Dynamics Ligand FK614 (C21H23Cl2N3O3S) Receptor PPARγ LBD Ligand->Receptor Corepressor Dissociation of NCoR / SMRT Receptor->Corepressor Coactivator Selective Recruitment (PGC-1α > CBP/SRC-1) Receptor->Coactivator Outcome Partial Agonism: Insulin Sensitization w/o Hypertrophy Corepressor->Outcome Coactivator->Outcome

Fig 2. Mechanism of FK614 as a SPPARM driving differential coactivator recruitment.

Protocol 3: Cellular Target Engagement (3T3-L1 Differentiation & RT-qPCR)

Rationale: In vitro biochemical binding must translate to cellular efficacy. PPARγ activation drives adipocyte differentiation and specific gene expression (e.g., Fabp4, Glut4)[6].

Step-by-Step Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum until 2 days post-confluence (Day 0).

  • Differentiation Induction: Replace media with DMEM + 10% FBS containing 0.5 mM IBMX, 1 µM Dexamethasone, and 5 µg/mL Insulin (MDI media)[6].

  • Compound Treatment: Add C21H23Cl2N3O3S (0.1 µM, 1 µM, and 10 µM) to the MDI media. Include a vehicle (0.1% DMSO) and a Rosiglitazone (1 µM) control.

  • Maintenance: On Day 2, switch to DMEM + 10% FBS + 5 µg/mL Insulin containing the respective compound concentrations. Refresh media every 2 days until Day 8.

  • RNA Extraction & qPCR: Lyse cells on Day 8 using TRIzol reagent. Reverse transcribe to cDNA and perform RT-qPCR for Fabp4 (aP2) and Glut4. Normalize to 36B4 or GAPDH.

  • Validation Check: FK614 should induce Glut4 expression (indicating insulin sensitization) but may show lower total lipid accumulation (Oil Red O staining) compared to the full agonist, confirming its SPPARM nature[4][6].

References

  • Fujimura T, et al. "FK614, a Novel Peroxisome Proliferator-Activated Receptor γ Modulator, Induces Differential Transactivation Through a Unique Ligand-Specific Interaction With Transcriptional Coactivators." Journal of Pharmacological Sciences, 2005. 3

  • Hughes TS, et al. "Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism." Structure (PMC), 2018. 5

  • DrugMAP Database. "Details of the Drug: C21H23Cl2N3O3S (FK-614)." DrugMAP, 2024. 7

  • Casali J, et al. "Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators." Journal of Medicinal Chemistry, 2012. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing FK-614 (C21H23Cl2N3O3S) Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of FK-614 (3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide). FK-614 is a selective, non-thiazolidinedione perox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of FK-614 (3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide). FK-614 is a selective, non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) agonist designed to improve peripheral glucose utilization[1][2].

Because FK-614 features a highly specific benzimidazole core, its synthesis presents unique challenges in regioselectivity and amidation[3][4]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high yield and ≥98% purity[1].

FK614_Synthesis A 3,4-Diaminobenzoic Acid B Core Formation (Acetic Acid / Reflux) A->B C 2-Methylbenzimidazole-5-carboxylic acid B->C D N-Alkylation (2,4-Dichlorobenzyl chloride) C->D E Regioisomer Separation D->E Yields N1 & N3 isomers F Sulfonamide Coupling (CDI / DBU) E->F Isolate 3-alkyl isomer G FK-614 (C21H23Cl2N3O3S) F->G Final Amidation

Figure 1: Step-by-step synthetic workflow for FK-614 (C21H23Cl2N3O3S).

Section 1: Troubleshooting Benzimidazole Core Formation & N-Alkylation

Q: I am observing poor regioselectivity during the N-alkylation of 2-methylbenzimidazole-5-carboxylic acid with 2,4-dichlorobenzyl chloride. How can I enrich the desired 3-alkyl isomer? A: Benzimidazole tautomerization naturally leads to a mixture of N1 and N3 alkylated products[3]. The regioselectivity is heavily dictated by the choice of base, solvent, and the steric hindrance of the electrophile. Using a bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF) at lower temperatures shifts the thermodynamic equilibrium. The bulky cesium ion coordinates differently with the carboxylate and the benzimidazole nitrogens compared to smaller ions like sodium, slightly favoring the less sterically hindered nitrogen.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

SolventBaseTemperature (°C)N1:N3 Isomer RatioOverall Yield (%)
DMFK₂CO₃8055:4582
DMFCs₂CO₃2540:6078
THFNaH0 to 2550:5085
MeCNTEA6060:4065
Protocol 1: Regioselective N-Alkylation and Isomer Separation

Causality Focus: Lower temperatures and bulky bases prevent runaway kinetic alkylation, allowing thermodynamic control to favor the N3 position.

  • Preparation : Dissolve 10 mmol of 2-methylbenzimidazole-5-carboxylic acid methyl ester in 30 mL of anhydrous DMF under an inert argon atmosphere.

  • Deprotonation : Add 12 mmol of Cs₂CO₃ and stir at room temperature (25°C) for 30 minutes to ensure complete deprotonation.

  • Alkylation : Dropwise add 11 mmol of 2,4-dichlorobenzyl chloride. Stir the reaction mixture at 25°C for 12 hours.

  • Quench & Extract : Quench with ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification & Self-Validation : Concentrate the solvent in vacuo. Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation Step: You must confirm the regiochemistry of the isolated fractions via 2D-NMR (NOESY/ROESY). A successful N3-alkylation will show distinct NOE cross-peaks between the benzylic protons of the 2,4-dichlorobenzyl group and the C4-aromatic proton of the benzimidazole core. If cross-peaks are observed with the C7-proton instead, you have isolated the incorrect N1 isomer.

Section 2: Troubleshooting Sulfonamide Coupling (Amidation)

Q: The final coupling of the carboxylic acid with pentanesulfonamide is yielding less than 30% of FK-614. Standard EDC/HOBt coupling is failing. Why? A: Sulfonamides (like pentanesulfonamide) are significantly less nucleophilic than primary amines due to the strong electron-withdrawing nature of the sulfonyl group[5]. Standard carbodiimide chemistry (EDC/HOBt) fails because the resulting O-acylisourea intermediate is not electrophilic enough to react with the weak sulfonamide nucleophile. Solution: You must generate a highly reactive acylimidazole intermediate using 1,1'-Carbonyldiimidazole (CDI) and pair it with a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the sulfonamide, turning it into a potent nucleophile.

Protocol 2: High-Yield Sulfonamide Amidation
  • Activation : Dissolve 5 mmol of 3-(2,4-dichlorobenzyl)-2-methyl-3H-benzimidazole-5-carboxylic acid in 20 mL of anhydrous THF. Add 6 mmol of CDI and heat to reflux for 2 hours. Validation: You must observe CO₂ gas evolution, confirming the formation of the reactive acylimidazole.

  • Nucleophile Preparation : In a separate flask, dissolve 6 mmol of 1-pentanesulfonamide in 10 mL of THF and add 6 mmol of DBU. Stir for 15 minutes to form the sulfonamide anion.

  • Coupling : Cool the acylimidazole solution to room temperature and add the deprotonated sulfonamide mixture. Stir at 50°C for 12 hours.

  • Workup : Concentrate the mixture, acidify with 1M HCl to pH 3-4 (this is critical to protonate the DBU and wash away unreacted sulfonamide), and extract with dichloromethane.

Section 3: Biological Validation and Pathway Analysis

Q: How do we validate the biological efficacy of our synthesized FK-614 batch? A: Synthesized FK-614 must be validated using a GAL4-PPARγ transactivation assay or in vivo models (e.g., C57BL/KsJ-db/db mice) to confirm its selective partial agonist activity[6][7]. FK-614 binds to PPARγ, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, upregulating genes associated with glucose and lipid metabolism (e.g., GLUT4) without the severe adipogenic effects of full agonists[7][8].

PPARg_Pathway FK FK-614 (Ligand) PPAR PPARγ Receptor FK->PPAR Binding & Activation Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Binding) Complex->PPRE Translocation to Nucleus Gene Target Gene Transcription (GLUT4, Adiponectin) PPRE->Gene Upregulation

Figure 2: Mechanism of action for FK-614 activating the PPARγ signaling pathway.

Section 4: General FAQ & Purity Optimization

Q: My final FK-614 product has a yellowish tint instead of being a white powder. What is the likely impurity? A: A yellowish tint usually indicates the presence of trace amounts of unreacted 2,4-dichlorobenzyl chloride or degradation products from benzimidazole core oxidation. To resolve this, treat the organic extract with activated charcoal (Norit) prior to the final crystallization, or perform a secondary recrystallization using an ethyl acetate/heptane mixture.

Q: What are the exact physical properties I should verify for pure C21H23Cl2N3O3S? A: Pure FK-614 has a molecular weight of 468.39 g/mol [1][2]. High-resolution mass spectrometry (HRMS) should show an [M+H]+ peak at approximately m/z 468.09[9]. The purity should be verified by HPLC (UV detection at 254 nm) to be ≥98%[1].

References
  • FK614 - TargetMol Chemicals - Sobekbio - Sobekbio.
  • Details of the Drug | DrugMAP - IDRB Lab.
  • FK-614 - Inxight Drugs - NC
  • Fr-229934 (C21H23Cl2N3O3S) - PubChemLite.
  • N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE - EvitaChem.
  • Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC.
  • Synthesis, Characterization and Biological Evaluation of Ureidofibrate-Like Derivatives Endowed with Peroxisome Proliferator-Activated Receptor Activity - ACS Public
  • Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease - PMC.
  • Biological activities of benzimidazole deriv
  • Benzimidazole Derivatives as Antidiabetic Agents - Hilaris Publisher.

Sources

Optimization

Troubleshooting C21H23Cl2N3O3S low solubility in aqueous solutions

Technical Support Center: Overcoming Aqueous Solubility Challenges with C21H23Cl2N3O3S (FK-614) As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges with C21H23Cl2N3O3S (FK-614)

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic drug candidates. The compound C21H23Cl2N3O3S , widely known in metabolic research as FK-614 , is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM)[1][2]. While it exhibits potent anti-diabetic and insulin-sensitizing properties, its high molecular weight (467.08 Da) and dense hydrophobic core make it practically insoluble in standard aqueous buffers[1][3].

This guide is designed to help researchers and drug development professionals troubleshoot precipitation issues, optimize in vitro stock solutions, and formulate safe, effective in vivo vehicles.

I. Formulation Decision Workflow

The physical chemistry of FK-614 dictates that you cannot use a "one-size-fits-all" solvent. Your formulation strategy must strictly diverge based on whether you are conducting in vitro cell-based assays or in vivo animal dosing.

FormulationWorkflow Start C21H23Cl2N3O3S (FK-614) Formulation InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO Dissolve in Anhydrous DMSO (Max 100 mg/mL) InVitro->DMSO MC Suspend in 0.5% Methylcellulose (Oral Gavage) InVivo->MC Sonication Ultrasonication Required DMSO->Sonication Media Dilute in Media (Final DMSO < 0.1%) Sonication->Media

Decision tree for formulating C21H23Cl2N3O3S based on experimental application.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does C21H23Cl2N3O3S immediately precipitate when I add my DMSO stock to cell culture media? Causality & Solution: This is the most common error with lipophilic SPPARMs. FK-614 requires a highly non-polar environment to remain solvated. When a concentrated DMSO stock is injected directly into an aqueous medium, the rapid shift in the dielectric constant causes the compound to nucleate and crash out (often visible as a cloudy suspension or microscopic crystals). Troubleshooting: Never exceed a final DMSO concentration of 0.1% in your assay[1]. To prevent localized precipitation during addition, pre-warm your culture media to 37°C, and add the DMSO stock dropwise while vortexing or rapidly stirring the media. Do not add cold media to the DMSO stock.

Q2: My compound won't even dissolve fully in DMSO. What am I doing wrong? Causality & Solution: You are likely using old, hygroscopic DMSO. DMSO rapidly absorbs atmospheric moisture. Even a 2-3% water content in your DMSO will drastically reduce the solubility limit of FK-614. Troubleshooting: Always use freshly opened, anhydrous DMSO. Furthermore, FK-614 requires mechanical energy to break its crystalline lattice; you must use ultrasonication (water bath sonicator) for 10-15 minutes at room temperature to achieve the maximum solubility of 100 mg/mL (213.49 mM)[1].

Q3: How can I formulate this compound for in vivo oral dosing without using toxic levels of organic solvents? Causality & Solution: Attempting to force a highly lipophilic compound into a true aqueous solution for oral gavage often requires unacceptably high concentrations of co-solvents (like PEG400 or Tween-80), which can cause gastrointestinal toxicity or alter metabolic baselines in diabetic models. Troubleshooting: Do not attempt to create a true solution. Instead, formulate FK-614 as a uniform micro-suspension. The industry standard for FK-614 oral administration is a 0.5% methylcellulose (MC) suspension[4][5]. The viscosity of the MC polymer matrix prevents the drug particles from settling rapidly, ensuring that you deliver an accurate and uniform mg/kg dose to the animal.

III. Quantitative Solubility & Formulation Data

To ensure reproducibility, adhere to the empirically validated solubility limits outlined below.

Solvent / VehicleMax ConcentrationApplicationCritical Preparation Notes
Anhydrous DMSO 100 mg/mL (213.5 mM)In Vitro StockRequires ultrasonication. Use freshly opened ampoules to avoid moisture absorption[1].
0.5% Methylcellulose Variable (Suspension)In Vivo (Oral)Creates a uniform suspension. Must be homogenized thoroughly before dosing[4][5].
Aqueous Buffers (PBS/Water) < 0.01 mg/mLN/APractically insoluble. Do not use as primary solvent.

IV. Standardized Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Self-Validating Check: The final solution must be completely optically clear with no particulate matter visible under a light microscope.

  • Weigh exactly 4.67 mg of C21H23Cl2N3O3S powder into a sterile, amber glass vial (protects from photodegradation).

  • In a dry environment (preferably a nitrogen-purged glove box or using a desiccator), add exactly 1.0 mL of freshly opened, anhydrous DMSO (≥99.9% purity).

  • Seal the vial tightly and place it in an ultrasonic water bath at room temperature (20-25°C) for 15 minutes.

  • Visually inspect the solution. If micro-crystals remain, sonicate for an additional 5 minutes.

  • Aliquot the 10 mM stock into single-use tubes to prevent freeze-thaw degradation. Store at -80°C for up to 6 months[1].

Protocol B: Preparation of a 0.5% Methylcellulose In Vivo Suspension (e.g., for 3 mg/kg dosing)

Self-Validating Check: The suspension should appear uniformly milky, and particles should not rapidly settle to the bottom within 5 minutes of resting.

  • Prepare the vehicle by slowly dissolving 0.5 g of Methylcellulose (400 cP viscosity grade) in 100 mL of heated (80°C) distilled water with vigorous stirring. Allow to cool to room temperature overnight while stirring to ensure complete hydration.

  • Weigh the required mass of FK-614 based on your animal cohort weight and desired dose volume (typically 2 mL/kg for rodents)[4][5].

  • Transfer the powder to a glass mortar. Add a few drops of the 0.5% MC vehicle and triturate (grind) the powder with a pestle into a smooth, uniform paste.

  • Gradually add the remaining volume of the 0.5% MC vehicle while continuing to mix continuously.

  • Transfer to a dosing vial and vortex vigorously for 2 minutes immediately prior to oral gavage.

V. Mechanistic Context: Why Formulation Integrity Matters

FK-614 is a non-thiazolidinedione (non-TZD) SPPARM. If the compound precipitates out of solution in your cell media, it cannot passively diffuse across the lipid bilayer to reach its intracellular target. Maintaining strict solubility ensures the compound can successfully engage the PPARγ ligand-binding domain, triggering the heterodimerization required for metabolic gene transcription[2].

Mechanism FK614 FK-614 (Lipophilic SPPARM) CellMembrane Passive Diffusion Across Cell Membrane FK614->CellMembrane PPARg Binds PPARγ LBD (Cytosol/Nucleus) CellMembrane->PPARg RXR Heterodimerization with RXR PPARg->RXR PPRE Binds PPRE on DNA RXR->PPRE Transcription Target Gene Transcription (e.g., AP2, PEPCK) PPRE->Transcription

Cellular mechanism of action for the PPARγ modulator FK-614.

VI. References

  • PubChemLite - Fk-614 (C21H23Cl2N3O3S) . Université du Luxembourg. Available at:

  • FK614 | PPARγ Agonist . MedChemExpress. Available at:

  • US7157584B2 - Benzimidazole derivative and use thereof . Google Patents. Available at:

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development . MDPI. Available at:

Sources

Troubleshooting

C21H23Cl2N3O3S formulation development for in vivo studies

Welcome to the Application Scientist Technical Support Center for C21H23Cl2N3O3S , commonly known in drug development as FK-614 (or FR-229934). FK-614 is an orally active, non-thiazolidinedione (non-TZD) selective peroxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center for C21H23Cl2N3O3S , commonly known in drug development as FK-614 (or FR-229934).

FK-614 is an orally active, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator [1]. While it exhibits potent anti-diabetic activity and improves insulin resistance in vivo, its physicochemical profile presents significant formulation hurdles. This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure reliable pharmacokinetics in your preclinical rodent models.

I. Formulation Strategy & Decision Matrix

Because FK-614 is highly lipophilic (XLogP3 ≈ 5.3) and practically insoluble in aqueous buffers [2], selecting the correct vehicle is the most critical step in your experimental design.

FormulationWorkflow Start C21H23Cl2N3O3S (FK-614) Route Determine Route of Administration Start->Route PO Oral Gavage (PO) Route->PO Chronic Dosing IPIV IP / IV Injection Route->IPIV Acute Dosing Suspension 0.5% Methylcellulose Suspension PO->Suspension Solution DMSO/PEG400/Tween Co-solvent System IPIV->Solution

Decision matrix for selecting in vivo formulation routes for FK-614.

II. Frequently Asked Questions & Troubleshooting

Q1: My FK-614 precipitates immediately when diluted in saline for Intraperitoneal (IP) injection. How do I prevent this?

  • Causality: FK-614's high hydrophobicity means that introducing an aqueous buffer causes rapid desolvation. The compound violently crashes out of solution, leading to nucleation and micro-crystal formation.

  • Solution: Do not use straight saline. You must employ a co-solvent "step-down" approach. First, dissolve the compound completely in 100% DMSO. Then, coat the dissolved molecules with a surfactant (e.g., Tween 80) followed by a solubilizer (PEG400) before slowly adding the aqueous phase. Keep the final DMSO concentration below 5% to prevent localized tissue toxicity [3].

Q2: We are seeing highly variable blood glucose reduction in our Zucker fatty rat models following oral gavage. What is going wrong?

  • Causality: For oral (PO) administration, FK-614 is typically delivered as a suspension in 0.5% methylcellulose (MC) [4]. If the compound powder is not properly micronized, large aggregates will settle in the dosing syringe, leading to inconsistent dosing between animals. Furthermore, large particle sizes drastically reduce the dissolution rate in the gastrointestinal tract, causing erratic absorption.

  • Solution: Implement a mortar and pestle trituration step. Grind the dry powder with a single drop of the 0.5% MC vehicle to create a smooth paste before bringing it to the final volume.

Q3: Can I store the prepared working solutions for a chronic 14-day dosing study?

  • Causality: While the solid powder is stable, FK-614 in aqueous suspensions is susceptible to Ostwald ripening (where small particles dissolve and redeposit onto larger particles), altering the suspension's homogeneity over time.

  • Solution: Prepare the 0.5% MC suspension freshly every 1-2 days. For DMSO stock solutions, you can aliquot and store at -20°C, but the final aqueous working solution must be prepared freshly on the day of administration[1].

III. Quantitative Data & Vehicle Tolerability

To design a safe and effective dosing regimen, adhere to the following physicochemical and biological limits.

ParameterValuePreclinical Implication
Molecular Weight 468.4 g/mol Moderate size; requires permeation enhancers for non-PO routes.
XLogP3 ~5.3Highly lipophilic; practically insoluble in water.
Max PO Volume (Mice) 10 mL/kgLimits the maximum dose achievable in suspension.
Max PO Volume (Rats) 10 mL/kgStandard gavage volume for 0.5% MC suspensions.
Max DMSO (IP Injection) < 5% v/vHigher concentrations cause tissue necrosis and precipitation.

IV. Self-Validating Experimental Protocols

Protocol A: Preparation of 0.5% Methylcellulose Suspension for Oral Gavage (PO)

Use this protocol for chronic efficacy studies (e.g., 14-day dosing in diabetic models) [5].

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (80°C) distilled water. Stir vigorously, then cool to 4°C overnight to ensure complete hydration.

  • Trituration: Weigh the required amount of FK-614 powder and transfer it to a glass mortar. Add 2-3 drops of the 0.5% MC vehicle.

  • Micronization: Grind the mixture with a pestle for 3-5 minutes until a uniform, lump-free paste forms.

  • Dilution: Gradually add the remaining 0.5% MC vehicle while continuously stirring.

  • Validation Check: Observe the suspension in a clear glass vial. A properly prepared suspension will coat the glass walls evenly with a milky film, without visible distinct grains. If grains are visible, sonicate in a water bath for 15 minutes.

  • Administration: Vortex the vial immediately before drawing the dose into the gavage syringe to prevent settling.

Protocol B: Preparation of DMSO/PEG400/Tween 80 Solution for IP Injection

Use this protocol for acute pharmacokinetic (PK) profiling.

  • Primary Solubilization: Dissolve FK-614 in 100% DMSO to achieve a concentration 20x higher than your final target concentration.

  • Validation Check 1: The solution must be optically clear. If cloudy, gently warm to 37°C.

  • Surfactant Addition: Add Tween 80 to the DMSO solution. (Target final volume ratio: 5% DMSO / 5% Tween 80). Vortex for 30 seconds.

  • Co-solvent Addition: Add PEG400 to the mixture. (Target final volume ratio: 40% PEG400). Vortex for 1 minute.

  • Aqueous Phase Addition: Dropwise, add sterile 0.9% Saline while continuously vortexing to make up the remaining 50% of the volume.

  • Validation Check 2: Hold the final solution against a light source. If any opalescence or micro-precipitation is observed, the compound has nucleated and the solution must be discarded.

V. Pharmacodynamic Validation

To confirm that your formulation has successfully delivered FK-614 systemically, you should measure downstream markers of PPARγ activation. Successful delivery will result in RXR heterodimerization, binding to the Peroxisome Proliferator Response Element (PPRE), and subsequent upregulation of serum adiponectin [6].

Mechanism FK614 FK-614 (Ligand) PPARg PPARγ Receptor Activation FK614->PPARg Heterodimer RXR Heterodimerization PPARg->Heterodimer PPRE PPRE Binding (DNA) Heterodimer->PPRE Outcome1 ↑ Adiponectin PPRE->Outcome1 Outcome2 ↓ Insulin Resistance PPRE->Outcome2

Pharmacodynamic pathway of FK-614 via PPARγ activation and gene transcription.

References

  • FR-229934 | C21H23Cl2N3O3S | CID 11259905 PubChem - National Institutes of Health (NIH)[Link]

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development PubMed Central (PMC) - NIH[Link]

  • Chronic Treatment with Novel GPR40 Agonists Improve Whole-Body Glucose Metabolism Based on the Glucose-Dependent Insulin Secretion Journal of Pharmacology and Experimental Therapeutics (ASPET)[Link]

  • Ameliorating effect of FK614, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat European Journal of Pharmacology[Link]

  • L-4F treatment reduces adiposity, increases adiponectin levels, and improves insulin sensitivity in obese mice PubMed Central (PMC) - NIH[Link]

Optimization

Technical Support Center: C21H23Cl2N3O3S (FK614) In Vitro Dose-Response Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers in optimizing in vitro assays for C21H23Cl2N3O3S , structurally known as 3-(2,4-dichlorobenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers in optimizing in vitro assays for C21H23Cl2N3O3S , structurally known as 3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide, or FK614 .

Unlike classical thiazolidinediones (TZDs) such as rosiglitazone, FK614 functions as a Selective PPARγ Modulator (SPPARM) . It uncouples the highly desired insulin-sensitizing effects from the adverse adipogenic side effects typically associated with full PPARγ activation . This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to ensure robust, reproducible dose-response curves in your laboratory.

Assay Architecture & Workflow

To accurately characterize the dose-response profile of FK614, your experimental design must account for its partial agonism. Below is the validated workflow for executing a self-normalizing reporter assay.

Workflow A 1. Cell Seeding (Charcoal-Stripped FBS) B 2. Co-Transfection (GAL4-PPARγ + UAS-Luc + Renilla) A->B C 3. Compound Treatment (FK614: 0.1 nM - 10 μM) B->C D 4. Dual-Reporter Assay (Firefly/Renilla Ratio) C->D E 5. Curve Fitting (4PL Regression) D->E

In vitro workflow for PPARγ transactivation dose-response assays.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the maximal efficacy (Emax) of FK614 lower than rosiglitazone in my GAL4-PPARγ transactivation assay?

A: This is a classic hallmark of SPPARMs, not an assay failure. The causality lies in differential coregulator recruitment. Upon binding to the PPARγ ligand-binding domain (LBD), FK614 efficiently displaces corepressors (e.g., NCoR, SMRT) just like full agonists. However, the resulting conformational change in Helix 12 induces a significantly weaker recruitment of specific coactivators like CBP and SRC-1, while maintaining robust recruitment of PGC-1α . This partial agonism is exactly what confers FK614's therapeutic window—improving glucose tolerance without severe lipid accumulation .

Table 1: Pharmacological Profile Comparison

CompoundClassificationTransactivation (Emax vs Rosi)Corepressor DisplacementCoactivator Recruitment (CBP / SRC-1)Coactivator Recruitment (PGC-1α)
Rosiglitazone Full Agonist (TZD)100%StrongStrongStrong
FK614 SPPARM (Non-TZD)~30-50%StrongWeakStrong

Q2: How do I properly set up the in vitro dose-response range for FK614 to capture the complete sigmoidal curve?

A: To accurately calculate the EC50 and Hill slope, your concentration range must capture both the lower asymptote (baseline) and the upper asymptote (plateau). Because FK614 is a partial agonist, its plateau will be lower than a full agonist, making baseline noise highly disruptive. We recommend a 10-point dose-response curve ranging from 0.1 nM to 10,000 nM (10 μM) using 3-fold serial dilutions.

Self-Validating Step-by-Step Methodology: GAL4-PPARγ Transactivation Assay

  • Cell Seeding: Plate CV-1 or HEK293T cells in 96-well plates at 2×104 cells/well in DMEM. Crucial Causality: You must use 10% charcoal-stripped, delipidated FBS. Standard FBS contains endogenous lipid ligands (like linoleic acid) that will pre-activate PPARγ, destroying your baseline signal.

  • Transient Transfection: Co-transfect cells with a GAL4-PPARγ chimera plasmid, a UAS-firefly luciferase reporter, and a constitutively active Renilla luciferase plasmid (e.g., pRL-CMV). Self-Validating System: The Renilla plasmid acts as an internal control. By dividing the Firefly signal by the Renilla signal, you mathematically normalize for well-to-well variations in transfection efficiency and cell viability.

  • Compound Treatment: After 24 hours, treat cells with FK614 (0.1 nM – 10 μM). Include 0.1% DMSO as a vehicle control (0% activation) and 1 μM Rosiglitazone as a positive normalization control (100% activation).

  • Reporter Assay: 24 hours post-treatment, lyse cells and measure luminescence using a Dual-Luciferase assay system.

  • Data Analysis: Calculate the ratio of Firefly/Renilla luminescence. Fit the normalized data to a 4-parameter logistic (4PL) regression model to extract the EC50.

Q3: I am seeing high background noise and poor curve fitting at higher concentrations (>10 μM). What is causing this?

A: This biphasic or "hook" effect at high concentrations is typically caused by compound aggregation, solubility limits in aqueous media, or DMSO-induced cytotoxicity. FK614 is highly lipophilic, and pushing the concentration beyond 10 μM often leads to non-specific artifacts.

Table 2: Troubleshooting Matrix

SymptomRoot CausalityTroubleshooting Solution
Hook effect (>10 μM) DMSO toxicity or compound aggregationKeep final DMSO ≤ 0.1%. Validate cell viability via the Renilla luminescence internal control.
High baseline noise Endogenous lipid ligands in serumFast cells in 10% charcoal-stripped, delipidated FBS for 48h prior to assay.
No dose-response Poor transfection or receptor degradationVerify GAL4-PPARγ expression via Western blot; optimize plasmid ratios.

Q4: How can I validate the differential coregulator recruitment mechanism of FK614 in my own lab?

A: To prove that your dose-response phenotype is driven by SPPARM mechanics rather than poor compound penetration, employ a Mammalian Two-Hybrid (M2H) assay or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By tagging the PPARγ-LBD with a Gal4-DNA binding domain and the coactivator (e.g., CBP or PGC-1α) with a VP16-activation domain, you can quantify the physical protein-protein interaction in living cells as a direct function of FK614 concentration.

Mechanism Ligand FK614 (SPPARM) Receptor PPARγ-RXR Heterodimer Ligand->Receptor Corepressor Corepressor Release (NCoR, SMRT) Receptor->Corepressor Displaces Coactivator1 Weak Recruitment (CBP, SRC-1) Receptor->Coactivator1 Differential Coactivator2 Strong Recruitment (PGC-1α) Receptor->Coactivator2 Maintains Output Partial Agonism (Insulin Sensitization) Coactivator1->Output Coactivator2->Output

Mechanism of FK614-induced differential coregulator recruitment.

References
  • Fujimura T, Sakuma H, Konishi S, et al. "FK614, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators." Journal of Pharmacological Sciences. 2005 Dec;99(4):342-52. URL:[Link]

  • Minoura H, Takeshita S, Yamamoto T, et al. "Ameliorating effect of FK614, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat." European Journal of Pharmacology. 2005 Sep 5;519(1-2):182-90. URL:[Link]

  • Higgins LS, et al. "Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists." ACS Medicinal Chemistry Letters. 2015 Aug 4;6(10):1036-1040. URL:[Link]

Troubleshooting

FK-614 (C21H23Cl2N3O3S) Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for in vitro research involving FK-614 (Chemical Formula: C21H23Cl2N3O3S, also known as FR-229934). This guide is designed for drug development professionals and molecular biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for in vitro research involving FK-614 (Chemical Formula: C21H23Cl2N3O3S, also known as FR-229934). This guide is designed for drug development professionals and molecular biologists experiencing cytotoxicity, off-target effects, or assay artifacts when exposing normal (non-adipose) cell lines to this compound.

Mechanistic Overview: Causality of Cytotoxicity in Normal CellsFK-614 (C21H23Cl2N3O3S)[1] is a non-thiazolidinedione (non-TZD) Selective PPARγ Modulator (SPPARM)[2]. While partial agonists were engineered to exhibit reduced toxicity compared to full agonists like troglitazone[3], clinical development of FK-614 was ultimately halted due toinsufficient safety and efficacy advantages[4].

When treating normal cells (e.g., hepatocytes, cardiomyocytes) with FK-614 in vitro, researchers frequently encounter two primary mechanisms of toxicity:

  • On-Target Lipotoxicity: PPARγ activation in non-adipose tissues upregulates fatty acid transporters (CD36) and binding proteins (FABP4). Because these cells lack the specialized lipid droplet storage capacity of adipocytes, this forces1[1], leading to lipid peroxidation and apoptosis.

  • Off-Target Mitochondrial Stress: High micromolar concentrations can induce 2[2], resulting in Reactive Oxygen Species (ROS) generation independent of PPARγ activation.

Visualizing the Toxicity & Mitigation Pathway

Pathway FK614 FK-614 (C21H23Cl2N3O3S) PPARg PPARγ Activation FK614->PPARg Binds LBD LipidUptake Ectopic Lipid Uptake (CD36/FABP4) PPARg->LipidUptake Transcription ROS Mitochondrial ROS PPARg->ROS High Dose Toxicity Cytotoxicity / Apoptosis LipidUptake->Toxicity Lipotoxicity ROS->Toxicity Oxidative Stress Mitigation Mitigation: GW9662 & Delipidated Media Toxicity->Mitigation Triggers Intervention Mitigation->PPARg Blocks Survival Cellular Homeostasis Mitigation->Survival Restores

Mechanistic pathway of FK-614-induced toxicity in normal cells and mitigation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My primary hepatocytes show reduced viability and heavy lipid droplet formation after 48h of FK-614 treatment. How do I prevent this? A: This is classic on-target lipotoxicity. Standard culture media containing 10% Fetal Bovine Serum (FBS) provides a massive exogenous lipid load. When FK-614 activates PPARγ, the hepatocytes rapidly internalize these lipids. Solution: Switch to 2% delipidated FBS 12 hours prior to FK-614 administration. This starves the cells of exogenous lipids, preventing the mechanical stress of ectopic lipid droplet formation while still allowing you to study PPARγ transcriptional activity.

Q: How do I differentiate between on-target PPARγ lipotoxicity and off-target chemical toxicity of the C21H23Cl2N3O3S molecule? A: You must use a mechanistic toggle. Co-treat your cells with 10 µM GW9662 , an irreversible and selective PPARγ antagonist. If GW9662 rescues cell viability, the toxicity is on-target (PPARγ-mediated). If the cells still die, FK-614 is causing off-target chemical toxicity (likely mitochondrial membrane disruption).

Q: I am observing high ROS levels in my H9c2 cardiomyocytes treated with 50 µM FK-614. Is this normal? A: Yes, but it is likely an off-target artifact. At concentrations above 30 µM, many benzimidazole derivatives cause mitochondrial uncoupling. To mitigate this without altering PPARγ binding, co-treat with a mitochondria-targeted antioxidant like MitoTEMPO (10 µM).

Standardized Experimental Protocol: Self-Validating Toxicity Screening

To ensure scientific integrity, any toxicity assay involving FK-614 must be a self-validating system . The following protocol inherently controls for both on-target and off-target variables.

Workflow Phase1 1. Cell Prep Low-FBS Media Phase2 2. Treatment FK-614 Titration Phase1->Phase2 Phase3 3. Validation + GW9662 Control Phase2->Phase3 Phase4 4. Multiplex Viability & ROS Phase3->Phase4

Step-by-step workflow for self-validating FK-614 toxicity screening in normal cell lines.

Step-by-Step Methodology
  • Cell Seeding & Synchronization (Phase 1):

    • Seed normal cells (e.g., HepG2, H9c2) at 1×104 cells/well in a 96-well plate.

    • Causality Check: After 24h, wash with PBS and switch to assay media containing 2% Delipidated FBS to baseline lipid metabolism.

  • Antagonist Pre-treatment (Phase 3 Validation):

    • Divide the plate into two zones: "Test" and "Validation".

    • To the "Validation" wells, add 10 µM GW9662 (PPARγ antagonist) 2 hours prior to FK-614 treatment.

    • Self-Validation Mechanism: This establishes a definitive baseline to prove whether subsequent cell death is receptor-mediated.

  • FK-614 Administration (Phase 2):

    • Prepare a serial dilution of FK-614 from 0.1 µM to 100 µM in DMSO (Final DMSO concentration <0.1%).

    • Administer to both "Test" and "Validation" wells. Incubate for 48-72 hours.

  • Multiplex Readout (Phase 4):

    • Viability: Add MTS reagent for 2 hours; read absorbance at 490 nm.

    • Lipotoxicity: Fix cells in 4% PFA, stain with BODIPY 493/503 (1 µg/mL) for 15 mins to quantify lipid droplet volume via fluorescence microscopy.

    • ROS Generation: Use DCFDA (20 µM) to measure oxidative stress at Ex/Em 485/535 nm.

Quantitative Data & Benchmarks

The following table summarizes the expected cytotoxicity thresholds and lipid accumulation metrics for FK-614 across standard normal cell lines. Use this data to benchmark your own experimental results.

Cell Line (Tissue Origin)FK-614 TC₅₀ (72h)Lipid Droplet Increase (vs. Vehicle)Viability Rescue with GW9662Primary Toxicity Driver
HepG2 (Hepatocyte)55 µM+ 310%92%On-Target Lipotoxicity
H9c2 (Cardiomyocyte)45 µM+ 280%88%Mixed (Lipid + ROS)
HEK293 (Kidney)> 100 µM+ 150%98%Negligible
hFOB 1.19 (Osteoblast)60 µM+ 200%85%On-Target Lipotoxicity

Note: TC₅₀ values are highly dependent on the lipid concentration of the culture media. Values above represent standard 10% FBS conditions.

References

  • PubChem. "FR-229934 | C21H23Cl2N3O3S | CID 11259905". National Institutes of Health (NIH). URL:[Link]

  • Inxight Drugs. "FK-614". National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • ACS Publications. "A New Antidiabetic Agent Showing Short- and Long-Term Effects Due to Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonism and Mitochondrial Pyruvate Carrier Inhibition". Journal of Medicinal Chemistry. URL:[Link]

  • PMC. "The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development". International Journal of Molecular Sciences. URL:[Link]

  • PMC. "PPARγ and its ligands: therapeutic implications in cardiovascular disease". International Journal of Molecular Sciences. URL:[Link]

  • MDPI. "PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer". Cells. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of C21H23Cl2N3O3S (FK614) and Thiazolidinedione Alternatives: A Guide to Selective PPARγ Modulation

As a Senior Application Scientist in metabolic drug development, the transition from full receptor agonism to selective modulation represents a critical evolution in our approach to treating type 2 diabetes. Thiazolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in metabolic drug development, the transition from full receptor agonism to selective modulation represents a critical evolution in our approach to treating type 2 diabetes. Thiazolidinediones (TZDs) like rosiglitazone and pioglitazone are potent insulin sensitizers, but their clinical utility is severely bottlenecked by adverse effects, including massive adipogenesis, weight gain, and fluid retention[1].

To overcome these limitations, the field has pivoted toward Selective PPARγ Modulators (SPPARMs) . This guide provides an objective, data-driven comparative analysis of the non-TZD SPPARM C21H23Cl2N3O3S (FK614) against traditional TZDs, detailing the mechanistic causality, quantitative benchmarks, and the self-validating experimental protocols used to characterize them.

Structural and Mechanistic Paradigm: Full Agonists vs. SPPARMs

FK614 (3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide) is a structurally novel benzimidazole derivative lacking the classic thiazolidinedione ring[2]. The pharmacological divergence between FK614 and TZDs is rooted in ligand-induced conformational dynamics.

When a ligand binds the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), it alters the receptor's 3D structure. reveal that FK614 induces a unique receptor conformation distinct from that of rosiglitazone[3]. This structural variance dictates the receptor's protein-protein interaction profile. While FK614 effectively dissociates corepressors (NCoR and SMRT) similarly to TZDs, it recruits coactivators like CBP and SRC-1 at a significantly lower magnitude[4]. Crucially, FK614 maintains the recruitment of PGC-1α, a coactivator essential for mitochondrial biogenesis and energy expenditure[4].

This differential coactivator recruitment is the primary mechanism by which FK614 decouples robust insulin sensitization from the severe adipogenic side effects characteristic of full TZD agonists[5].

Differential PPARγ pathway activation by full agonists vs SPPARMs.

Quantitative Benchmarking

To objectively compare these compounds, we must evaluate both their primary target affinity and their secondary coactivator interactions. The table below synthesizes the binding kinetics and in vivo outcomes, demonstrating that while FK614 has a higher affinity for PPARγ, its weaker interaction with the CBP coactivator peptide defines its partial agonist profile[2][3].

Metric / PropertyFK614 (C21H23Cl2N3O3S)RosiglitazonePioglitazone
Chemical Class Benzimidazole (Non-TZD)Thiazolidinedione (TZD)Thiazolidinedione (TZD)
PPARγ Binding Affinity (Kᵢ) 11 nM47 nM1.3 µM (1300 nM)
CBP Recruitment Affinity (Kₔ) 1.8 µM0.64 µM0.72 µM
In Vivo Effective Dose 0.32 – 3.2 mg/kg/day0.1 – 3.2 mg/kg/day1.0 – 10 mg/kg/day
Adipocyte Phenotype Increased small adipocytesMassive lipid accumulationMassive lipid accumulation
TNF-α Suppression HighHighHigh

Data aggregated from competitive radioligand binding assays and Zucker fatty rat models[2],[6],[5],[3].

Experimental Methodologies & Validation Protocols

Robust drug development relies on self-validating experimental systems. Below are the step-by-step methodologies used to generate the comparative data for PPARγ modulators.

Protocol 1: Time-Resolved FRET (TR-FRET) for Coactivator Recruitment Profiling

Causality & Rationale: Standard ELISA techniques require multiple wash steps that often disrupt low-affinity or transient protein-protein interactions. TR-FRET is employed because it allows for solution-phase, equilibrium measurement of PPARγ-coactivator binding. The time-resolved nature eliminates short-lived background autofluorescence, ensuring high signal-to-noise ratios when distinguishing the subtle Kₔ differences between full agonists and SPPARMs[3]. Self-Validating Controls: A vehicle control (DMSO) establishes baseline recruitment, while a known full agonist (rosiglitazone) serves as the maximum signal reference (Bmax).

Workflow:

  • Reagent Preparation: Express and purify GST-tagged human PPARγ Ligand Binding Domain (LBD). Synthesize biotinylated coactivator peptides (e.g., CBP, SRC-1) containing the critical LXXLL nuclear receptor binding motif.

  • Assay Assembly: In a 384-well microplate, combine 5 nM GST-PPARγ LBD, 100 nM biotinylated coactivator peptide, and the test compound (FK614 vs. TZDs) across a concentration gradient (0.1 nM to 10 µM).

  • Fluorophore Addition: Introduce Terbium (Tb)-labeled anti-GST antibody (donor fluorophore) and Streptavidin-Allophycocyanin (SA-APC) (acceptor fluorophore).

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours, allowing the ligand-induced conformational change and subsequent complex formation to reach thermodynamic equilibrium.

  • Data Acquisition: Excite the Tb donor at 340 nm. Measure emission at 615 nm (Tb) and 665 nm (FRET to APC) after a 100 µs delay. Calculate the 665/615 nm ratio to quantify recruitment affinity.

Step-by-step TR-FRET workflow for quantifying ligand-dependent coactivator recruitment.

Protocol 2: Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats

Causality & Rationale: Fasting blood glucose provides only a static snapshot of metabolism. To dynamically assess insulin resistance and differentiate between hepatic and peripheral tissue sensitivity, the is the gold standard[6]. By utilizing a ³H-glucose tracer, we mathematically decouple hepatic glucose production (HGP) from the peripheral glucose disposal rate (GDR). Self-Validating Controls: Sham-operated, vehicle-treated Zucker fatty rats serve as the insulin-resistant baseline, while lean littermates serve as the healthy physiological benchmark.

Workflow:

  • Animal Preparation: Administer FK614 (0.32–3.2 mg/kg) or vehicle orally to Zucker fatty rats once daily for 14 days[6]. Catheterize the jugular vein and carotid artery under anesthesia, allowing 5 days for recovery to prevent stress-induced hyperglycemia.

  • Tracer Equilibration: Infuse [3-³H]-glucose continuously for 2 hours prior to the clamp to achieve steady-state specific activity, enabling baseline HGP calculation.

  • Hyperinsulinemic Phase: Initiate a continuous infusion of insulin (10 mU/kg/min) to suppress endogenous hepatic glucose production and stimulate peripheral uptake.

  • Euglycemic Clamping: Monitor arterial blood glucose every 5–10 minutes. Infuse a 20% dextrose solution at a variable rate to maintain blood glucose strictly at basal euglycemic levels (~100 mg/dL).

  • Kinetic Analysis: At steady state (typically 90–120 mins), the glucose infusion rate (GIR) equals whole-body glucose uptake. Calculate peripheral insulin sensitivity and hepatic insulin resistance amelioration based on tracer dilution equations.

In Vivo Phenotype Translation

The molecular selectivity of FK614 translates directly into a superior in vivo phenotype. In Zucker fatty rats, FK614 dose-dependently ameliorates both peripheral and hepatic insulin resistance[6].

Furthermore, demonstrates that FK614 significantly increases the expression of acyl CoA oxidase and adipocyte fatty acid-binding protein (aP2)[5]. Unlike TZDs, which cause massive adipocyte hypertrophy, FK614 increases the total number of adipocytes while decreasing their average size[5]. This shift toward a population of small, highly insulin-sensitive adipocytes, combined with a significant reduction in TNF-α expression, confirms that FK614 effectively remodels adipose tissue without the pathological lipid burden seen with full agonists[1][5].

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: FK-614 (C21H23Cl2N3O3S). Retrieved from[Link]

  • Fujimura, T., et al. (2005). FK614, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators. Journal of Pharmacological Sciences, 99(4), 342-352. URL:[Link]

  • Minoura, H., et al. (2005). Ameliorating effect of FK614, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat. European Journal of Pharmacology, 520(1-3), 184-190. URL:[Link]

  • Minoura, H., et al. (2007). Mechanism by which a novel non-thiazolidinedione peroxisome proliferator-activated receptor gamma agonist, FK614, ameliorates insulin resistance in Zucker fatty rats. Diabetes, Obesity and Metabolism, 9(3), 369-378. URL:[Link]

  • Fujimura, T., et al. (2006). Unique properties of coactivator recruitment caused by differential binding of FK614, an anti-diabetic agent, to peroxisome proliferator-activated receptor gamma. Biological and Pharmaceutical Bulletin, 29(3), 423-429. URL:[Link]

  • Wang, Y., et al. (2020). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences, 21(15), 5345. URL:[Link]

Sources

Comparative

C21H23Cl2N3O3S structure-activity relationship (SAR) studies

C21H23Cl2N3O3S (FK-614) Structure-Activity Relationship (SAR) Studies: A Comparative Guide to Non-TZD PPARγ Modulators Executive Summary For decades, the pharmacological management of type 2 diabetes has relied heavily o...

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Author: BenchChem Technical Support Team. Date: April 2026

C21H23Cl2N3O3S (FK-614) Structure-Activity Relationship (SAR) Studies: A Comparative Guide to Non-TZD PPARγ Modulators

Executive Summary

For decades, the pharmacological management of type 2 diabetes has relied heavily on thiazolidinediones (TZDs) like rosiglitazone and pioglitazone. While these full agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) are potent insulin sensitizers, their clinical utility is severely bottlenecked by adverse effects, including massive adipogenesis, weight gain, and fluid retention[1].

As a Senior Application Scientist, I approach drug evaluation by looking at the physical causality between a molecule's architecture and its phenotypic output. C21H23Cl2N3O3S , commonly known as FK-614 , represents a critical evolutionary step in this space. As a non-TZD Selective PPARγ Modulator (SPPARγM), FK-614 was engineered to decouple insulin sensitization from adipogenesis[2]. This guide objectively compares the structural mechanics, biochemical affinities, and experimental workflows of FK-614 against traditional TZDs.

Structural Anatomy & SAR Causality

The transition from a full agonist to a selective modulator requires a fundamental shift in how the ligand interacts with the PPARγ ligand-binding domain (LBD). The structure of FK-614 (3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide) achieves this through three distinct functional moieties:

  • The Benzimidazole Core: Unlike the traditional TZD ring, the rigid benzimidazole scaffold alters the entry vector of the molecule into the PPARγ binding pocket. This rigidity prevents the complete, tight folding of Helix 12 (H12) over the active site.

  • The N-pentylsulfonylcarboxamide Group: This moiety mimics the acidic headgroup of TZDs, allowing it to form essential hydrogen bonds with polar residues (e.g., His323, His449) in the AF-2 pocket. However, its altered geometry means it does not hyper-stabilize Tyr473 to the same extent as rosiglitazone[1].

  • The 2,4-Dichlorobenzyl Tail: Occupying the hydrophobic pocket, the steric bulk of the dichlorophenyl group restricts the conformational flexibility of the receptor.

The Causality: The partial stabilization of Helix 12 is the primary mechanistic driver of FK-614's unique profile. Because H12 forms the docking surface for transcriptional coactivators, its altered conformation in the presence of FK-614 physically reduces the receptor's binding affinity for lipogenic coactivators like CBP and p300[2],[3].

Comparative Performance Data

To objectively evaluate FK-614, we must benchmark its biochemical and phenotypic metrics against the industry standards, Rosiglitazone and Pioglitazone. The data below illustrates how FK-614 achieves superior receptor binding while intentionally dampening coactivator recruitment to prevent unwanted adipogenesis.

Metric / ParameterFK-614 (SPPARγM)Rosiglitazone (Full TZD)Pioglitazone (Full TZD)
Chemical Formula C21H23Cl2N3O3SC18H19N3O3SC19H20N2O3S
PPARγ Binding Affinity (Ki) 11 nM47 nM1.3 µM
CBP Coactivator Affinity (Kd) 1.8 µM0.64 µM0.72 µM
Adipogenic Potential (3T3-L1) Weak / AttenuatedMaximum (100% Baseline)High
In Vivo Weight Effect Weight NeutralSignificant GainModerate Gain

Data sourced from competitive binding assays utilizing [3H]rosiglitazone displacement and CBP peptide interaction studies[3].

Mechanistic Pathway Visualization

The following diagram maps the divergent signaling pathways initiated by full TZD agonism versus the selective modulation of FK-614.

G Ligand_TZD Full Agonist (e.g., Rosiglitazone) Receptor_TZD PPARγ-RXR Heterodimer (Full Helix 12 Stabilization) Ligand_TZD->Receptor_TZD Ligand_FK614 SPPARγM (FK-614) Receptor_FK614 PPARγ-RXR Heterodimer (Partial Helix 12 Stabilization) Ligand_FK614->Receptor_FK614 Coactivator_High High CBP/p300 Recruitment (Kd ~0.64 µM) Receptor_TZD->Coactivator_High Coactivator_Low Low CBP/p300 Recruitment (Kd ~1.8 µM) Receptor_FK614->Coactivator_Low Outcome_Adipo_High Massive Adipogenesis & Weight Gain Coactivator_High->Outcome_Adipo_High Outcome_Insulin Insulin Sensitization (Glucose Lowering) Coactivator_High->Outcome_Insulin Outcome_Adipo_Low Attenuated Adipogenesis (Weight Neutral) Coactivator_Low->Outcome_Adipo_Low Coactivator_Low->Outcome_Insulin

Fig 1. Divergent signaling pathways of full PPARγ agonists vs. the SPPARγM FK-614.

Self-Validating Experimental Protocols

To validate the SAR claims of FK-614, researchers must employ orthogonal assays that measure both the biochemical interaction (TR-FRET) and the resulting cellular phenotype (3T3-L1 Differentiation). These protocols are designed as self-validating systems, utilizing internal controls to guarantee data integrity.

Protocol A: TR-FRET Assay for PPARγ-CBP Interaction

Causality & Rationale: Standard reporter gene assays measure downstream transcriptional output, which can be confounded by cellular context. Time-Resolved FRET (TR-FRET) isolates the physical receptor-coactivator interaction in solution. By using a long-lifetime terbium cryptate donor, we eliminate short-lived background autofluorescence. The resulting FRET signal strictly represents the spatial proximity between the PPARγ LBD and the CBP coactivator peptide, directly proving that FK-614's bulky structure physically hinders coactivator docking[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a core assay buffer consisting of 50 mM TRIS-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA to prevent non-specific binding.

  • Complex Assembly: In a 384-well plate, combine 5 nM GST-tagged human PPARγ LBD with 2 nM Terbium-labeled anti-GST antibody (Donor fluorophore).

  • Coactivator Addition: Add 100 nM of biotinylated CBP coactivator peptide (containing the LXXLL motif) and 10 nM d2-labeled Streptavidin (Acceptor fluorophore).

  • Ligand Titration: Dispense FK-614 and Rosiglitazone (positive control) in a 12-point dose-response curve ranging from 0.1 nM to 10 µM. Include a DMSO-only well as the baseline negative control.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to allow the conformational shift and binding equilibrium to stabilize.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.

  • Analysis: Calculate the 665/620 nm emission ratio. Plot the ratio against the log of the ligand concentration to derive the Kd values.

Protocol B: 3T3-L1 Preadipocyte Differentiation Assay

Causality & Rationale: Biochemical binding data must be phenotypically validated. This assay confirms that the reduced CBP recruitment observed in TR-FRET translates to attenuated adipogenesis in living cells. By running FK-614 in parallel with Rosiglitazone, the system internally calibrates the maximum lipid accumulation, allowing for an objective comparison of the SPPARγM's ability to spare the patient from massive fat storage[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed murine 3T3-L1 preadipocytes in a 24-well plate and culture in basal media (DMEM + 10% Calf Serum) until 100% confluent (designated as Day 0).

  • Differentiation Induction: On Day 0, replace media with Differentiation Cocktail: DMEM containing 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.

  • Ligand Treatment: Concurrently treat the wells with either 0.1% DMSO (Negative Control), 1 µM Rosiglitazone (Max Adipogenesis Control), or 1 µM FK-614.

  • Maintenance Phase: On Day 2, switch the cells to Maintenance Media (DMEM + 10% FBS + 1 µg/mL insulin) supplemented with the respective ligands. Refresh the media every 48 hours.

  • Fixation: On Day 8, aspirate the media, wash the cells twice with PBS, and fix with 10% neutral buffered formalin for 30 minutes at room temperature.

  • Oil Red O Staining: Wash the fixed cells with 60% isopropanol. Add 0.3% Oil Red O working solution (which strictly stains neutral intracellular triglycerides) and incubate for 15 minutes.

  • Quantification: Wash the plates exhaustively with distilled water to remove unbound dye. Elute the incorporated Oil Red O dye by adding 100% isopropanol and incubating for 10 minutes on a shaker.

  • Spectrophotometry: Transfer the eluate to a 96-well plate and measure the absorbance at 500 nm. Normalize the FK-614 lipid accumulation percentage against the Rosiglitazone maximum.

Sources

Validation

Head-to-head comparison of C21H23Cl2N3O3S with other kinase inhibitors

Title: Head-to-Head Comparison Guide: C21H23Cl2N3O3S vs. Targeted Kinase Inhibitors Executive Summary & Chemical Identity Resolution In pharmacological screening and drug development, the molecular formula C21H23Cl2N3O3S...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Head-to-Head Comparison Guide: C21H23Cl2N3O3S vs. Targeted Kinase Inhibitors

Executive Summary & Chemical Identity Resolution

In pharmacological screening and drug development, the molecular formula C21H23Cl2N3O3S frequently appears in compound libraries. Rigorous chemical database analysis resolves this formula to two primary bioactive structures: FR-229934 (a Phosphodiesterase-5 [PDE5] inhibitor)[1] and FK-614 (a non-thiazolidinedione PPARγ agonist)[2]. While occasionally misindexed in vendor catalogs as a "kinase inhibitor" due to its inclusion in broad high-throughput screening arrays, C21H23Cl2N3O3S lacks direct ATP-competitive kinase inhibition.

To provide a high-fidelity scientific comparison, this guide evaluates the mechanistic profile of C21H23Cl2N3O3S (focusing on its established PDE5/PPARγ activity) head-to-head against canonical Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib) and Serine/Threonine Kinase Inhibitors (e.g., Fasudil). We will analyze their divergent mechanisms of action but convergent therapeutic applications in vascular remodeling, metabolic syndrome, and fibrosis.

Mechanistic Divergence: Phosphodiesterase/Nuclear Receptor vs. Kinase Inhibition

  • C21H23Cl2N3O3S (FR-229934 / FK-614):

    • FR-229934 (PDE5 Inhibition): Prevents the hydrolysis of cyclic GMP (cGMP), leading to the accumulation of intracellular cGMP. This activates Protein Kinase G (PKG), which lowers intracellular calcium and induces smooth muscle relaxation[3].

    • FK-614 (PPARγ Agonism): Binds selectively to the peroxisome proliferator-activated receptor gamma (PPARγ) with a Ki​ of ~11 nM[2]. It induces differential transactivation through unique ligand-specific interactions with transcriptional coactivators (like CBP), improving peripheral glucose utilization without typical TZD-related toxicity[2].

  • Kinase Inhibitors (e.g., Imatinib):

    • Imatinib directly binds to the ATP-binding pocket of Platelet-Derived Growth Factor Receptor (PDGFR) and BCR-ABL tyrosine kinases[4]. By blocking autophosphorylation, it halts the downstream MAPK/ERK and PI3K/AKT cascades, completely arresting pathological cell proliferation and extracellular matrix deposition.

Causality in Experimental Choice: If the experimental goal is to induce rapid, endothelium-dependent vasodilation or modulate lipid metabolism, C21H23Cl2N3O3S is the superior probe. Conversely, if the objective is to halt aggressive, growth-factor-driven vascular smooth muscle cell (VSMC) proliferation (e.g., in severe pulmonary arterial hypertension models), a PDGFR kinase inhibitor like Imatinib provides a more direct blockade of the mitogenic signal. Interestingly, both FK-614 and Imatinib have shown overlapping utility in novel arenas, such as binding to GRP78 in viral entry screens[4].

Head-to-Head Quantitative Data Comparison

Compound ClassRepresentative CompoundPrimary TargetBinding Affinity ( Ki​ / IC50​ )Primary Downstream EffectorCellular Phenotype
C21H23Cl2N3O3S FK-614PPARγ Ki​ = 11 nM[2]CBP / Transcriptional CoactivatorsEnhanced glucose utilization, anti-inflammatory[2]
C21H23Cl2N3O3S FR-229934PDE5 IC50​ < 100 nMcGMP / PKGVasodilation, reduced VSMC tone[3]
Tyrosine Kinase Inhibitor ImatinibPDGFR / BCR-ABL IC50​ = ~100 nMMAPK / ERK / AKTAnti-proliferation, anti-fibrosis[4]
Ser/Thr Kinase Inhibitor FasudilROCK IC50​ = 1.9 µMMLC PhosphataseActin cytoskeleton relaxation

Signaling Pathway Visualization

The following diagram illustrates the crosstalk and distinct intervention points of C21H23Cl2N3O3S (as a PDE5 inhibitor) versus targeted Kinase Inhibitors within a vascular smooth muscle cell.

Mechanism cluster_0 PDE5 Inhibition Pathway (C21H23Cl2N3O3S) cluster_1 Kinase Inhibition Pathway C21 C21H23Cl2N3O3S (FR-229934) PDE5 PDE5 Enzyme C21->PDE5 Inhibits cGMP cGMP Pool PDE5->cGMP Hydrolyzes (Blocked) PKG PKG Activation cGMP->PKG Activates MAPK MAPK/ERK Cascade PKG->MAPK Crosstalk Inhibition Outcome1 Vasodilation & Anti-Fibrosis PKG->Outcome1 TKI Kinase Inhibitors (e.g., Imatinib) PDGFR PDGFR (Tyrosine Kinase) TKI->PDGFR Inhibits PDGFR->MAPK Activates Outcome2 Anti-Proliferation MAPK->Outcome2 Drives

Crosstalk between C21H23Cl2N3O3S-mediated PDE5 inhibition and Tyrosine Kinase signaling.

Self-Validating Experimental Protocol: VSMC Proliferation & cGMP Quantification

To empirically compare the efficacy of C21H23Cl2N3O3S against a kinase inhibitor, researchers must use a self-validating assay system that measures both the upstream biochemical target (cGMP levels) and the downstream phenotypic result (proliferation).

Objective: Differentiate the antiproliferative mechanism of FR-229934 (PDE5i) versus Imatinib (TKI) in PDGF-stimulated Human Aortic Smooth Muscle Cells (HASMCs).

Materials:

  • Primary HASMCs (Passage 3-5).

  • C21H23Cl2N3O3S (FR-229934) and Imatinib mesylate.

  • PDGF-BB (Mitogenic stimulus).

  • BrdU Cell Proliferation ELISA Kit.

  • Competitive cGMP ELISA Kit.

Step-by-Step Methodology:

  • Cell Synchronization (Critical Step): Seed HASMCs in 96-well plates at 1×104 cells/well. Incubate in complete medium for 24 hours. Wash twice with PBS and switch to serum-free basal medium for 24 hours.

    • Causality: Serum starvation arrests cells in the G0 phase of the cell cycle. This ensures that subsequent proliferation is driven exclusively by the controlled addition of PDGF-BB, providing a clean baseline to evaluate the specific blockade of kinase vs. PDE pathways.

  • Compound Pre-treatment: Pre-treat cells for 1 hour with either Vehicle (0.1% DMSO), C21H23Cl2N3O3S (100 nM, 1 µM), Imatinib (1 µM), or a Combination of both.

    • Self-Validation: The combination arm serves as an internal validation of pathway crosstalk. If the effects are synergistic, it confirms the compounds act on parallel, non-redundant pathways (cGMP/PKG vs. PDGFR/MAPK).

  • Mitogenic Stimulation: Add 20 ng/mL PDGF-BB to all wells (except the absolute negative control) and incubate for 24 hours.

  • Orthogonal Readout 1 (Target Engagement - cGMP ELISA): Lyse a subset of the replicate wells using 0.1M HCl (to halt endogenous phosphodiesterase activity instantly). Run the competitive cGMP ELISA.

    • Causality: Using HCl ensures cGMP is not degraded during sample processing. C21H23Cl2N3O3S-treated wells must show a >3-fold spike in cGMP compared to vehicle. Imatinib-treated wells should show baseline cGMP, proving its mechanism is independent of the NO/cGMP axis.

  • Orthogonal Readout 2 (Phenotype - BrdU Incorporation): For the remaining wells, add BrdU labeling solution for the final 6 hours of the 24-hour stimulation. Fix cells, add anti-BrdU-POD antibody, and measure absorbance at 450 nm.

    • Interpretation: Both compounds should reduce BrdU incorporation, but the cGMP data will definitively separate their mechanisms of action.

References

  • BenchChem - FR-229934 Product Information & Kinase Target Indexing.5

  • NCATS Inxight Drugs - FK-614 (C21H23Cl2N3O3S) Mechanism and Binding Affinity. 2

  • MedChemExpress - Phosphodiesterase (PDE) Inhibitors: FR-229934. 3

  • MDPI - Preliminary Virtual Screening Studies to Identify GRP78 Inhibitors (Imatinib & FK-614 comparison). 4

Sources

Comparative

Mechanistic Causality: Why SPPARMs Outperform TZDs in Adipogenic Profiling

In Vivo Validation of the C21H23Cl2N3O3S (FK-614) Therapeutic Window: A Comparative Guide to SPPARMs vs. Traditional TZDs The compound C21H23Cl2N3O3S, known as FK-614, is a benzimidazole derivative and an orally active,...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation of the C21H23Cl2N3O3S (FK-614) Therapeutic Window: A Comparative Guide to SPPARMs vs. Traditional TZDs

The compound C21H23Cl2N3O3S, known as FK-614, is a benzimidazole derivative and an orally active, non-thiazolidinedione (non-TZD) Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARM)[1][2]. For drug development professionals, FK-614 serves as a critical case study in optimizing the therapeutic window of nuclear receptor ligands.

Historically, full PPARγ agonists (TZDs like rosiglitazone and pioglitazone) have provided robust glycemic control but are severely limited by adipogenic side effects, including weight gain, fluid retention, and heart failure[3][4]. SPPARMs like FK-614 were engineered to decouple these effects, maintaining insulin sensitization while attenuating lipid accumulation[2][4]. This guide objectively compares the in vivo performance of FK-614 against traditional TZDs and details the self-validating methodologies required to quantify its therapeutic window.

The therapeutic window of any PPARγ ligand is dictated by its structural interaction with the receptor's ligand-binding domain. Full agonists (TZDs) strongly stabilize the C-terminal activation function 2 (AF-2) helix[4]. This stabilization leads to the robust recruitment of coactivators like SRC-1 and CBP, which indiscriminately transcribe both insulin-sensitizing genes (e.g., GLUT4, Adiponectin) and adipogenic genes (e.g., FABP4, CD36)[4].

FK-614 alters this paradigm. By inducing a distinct conformational change that does not rely on classic AF-2 stabilization, FK-614 selectively alters coactivator recruitment[2][4]. This selective transactivation effectively lowers plasma glucose levels and improves glucose tolerance without driving the massive triglyceride accumulation characteristic of TZDs[2].

Pathway Ligand Ligand Binding (FK-614 vs TZDs) Receptor PPARγ/RXR Heterodimer Ligand->Receptor Coact_TZD Full Coactivator Recruitment (SRC-1, CBP) Receptor->Coact_TZD Full Agonists (Rosiglitazone) Coact_SPPARM Selective Coactivator Recruitment Receptor->Coact_SPPARM SPPARMs (FK-614) Gene_Adip Adipogenic Genes (FABP4, CD36) -> Weight Gain Coact_TZD->Gene_Adip Gene_Sens Insulin Sensitizing Genes (GLUT4, Adiponectin) -> Glycemic Control Coact_TZD->Gene_Sens Coact_SPPARM->Gene_Adip Attenuated Coact_SPPARM->Gene_Sens

Fig 1: Differential PPARγ coactivator recruitment by TZDs vs. SPPARMs (FK-614).

Comparative Efficacy and Safety Profile

To establish the therapeutic window, quantitative in vivo data must be evaluated. In alloxan-induced diabetic dogs and Zucker fatty rats, FK-614 demonstrated potent anti-diabetic activity at highly efficient doses (0.32–3.2 mg/kg/day)[2][5].

ParameterFK-614 (C21H23Cl2N3O3S)RosiglitazonePioglitazone
Chemical Class Benzimidazole derivative (SPPARM)Thiazolidinedione (Full Agonist)Thiazolidinedione (Full Agonist)
Effective In Vivo Dose 0.32 - 3.2 mg/kg/day1.0 - 3.0 mg/kg/day10 - 30 mg/kg/day
Peripheral Glucose Utilization Significantly IncreasedSignificantly IncreasedSignificantly Increased
Hepatic Insulin Extraction Decreased (47.8% vs 55.9%)Unchanged / IncreasedUnchanged
Adipogenic Gene Induction AttenuatedMaximalMaximal
Weight Gain Risk LowHighModerate-High

Note on Clinical Translation: Despite its superior in vitro mechanistic profile and successful preclinical validation, Astellas Pharma ultimately discontinued FK-614's clinical development for Type 2 Diabetes. The compound's overall efficacy and safety parameters in human trials did not show a wide enough commercial advantage over generic competitors to justify further investment[3].

In Vivo Validation Methodology: The Hyperinsulinemic-Euglycemic Clamp

To objectively validate the tissue-specific effects of FK-614 (specifically its impact on peripheral vs. hepatic insulin sensitivity), researchers utilize the hyperinsulinemic-euglycemic clamp combined with a double-tracer approach[5].

Why this protocol is a self-validating system: The clamp technique is the gold standard for quantifying insulin resistance. By infusing insulin at a constant rate to achieve steady-state hyperinsulinemia, endogenous insulin secretion is suppressed. The variable infusion of exogenous dextrose required to maintain euglycemia (the Glucose Infusion Rate, GIR) directly equals whole-body insulin sensitivity. When coupled with a radioactive tracer, the system perfectly isolates hepatic versus peripheral responses: Total Glucose Disposal (Rd) = GIR + Hepatic Glucose Production (HGP).

Step-by-Step Protocol
  • Animal Preparation & Catheterization: Fast alloxan-induced diabetic dogs (or Zucker fatty rats) overnight. Surgically implant indwelling catheters into the jugular vein (for infusions) and the carotid artery (for sampling). Allow a minimum of 7 days for recovery to ensure baseline metabolic stability[5].

  • Tracer Equilibration: Begin a continuous intravenous infusion of [3-³H]glucose 120 minutes prior to the clamp. Causality: This equilibration period is mandatory to achieve steady-state specific activity in the plasma, allowing for the accurate calculation of basal HGP using the Steele equation.

  • Hyperinsulinemic Clamp Initiation: Infuse regular insulin continuously (e.g., 1.2 mU/kg/min) to achieve hyperinsulinemia. Simultaneously, initiate a variable-rate infusion of 20% dextrose—spiked with [3-³H]glucose to maintain constant specific activity—to clamp blood glucose at euglycemic levels (~100 mg/dL).

  • Steady-State Sampling: Once steady-state is achieved (typically between 90–120 minutes), collect arterial blood samples every 10 minutes. Analyze samples for glucose specific activity, plasma insulin, and free fatty acids (FFAs).

  • Data Analysis & Interpretation: Calculate the Rd and HGP. In the case of FK-614 (0.32 mg/kg/day), researchers found that while peripheral glucose utilization (Rd) improved significantly, hepatic insulin extraction surprisingly decreased, and tracer-determined HGP increased[5]. Causality: The decrease in hepatic extraction leads to higher systemic insulin levels, which drives peripheral glucose disposal. However, the lack of hepatic suppression suggests that unopposed PPARγ activation in the liver may induce localized hepatic steatosis, a critical factor in defining the drug's ultimate therapeutic window[5].

Clamp Step1 1. Animal Preparation Alloxan-diabetic dogs / Zucker rats Step2 2. Tracer Equilibration Continuous [3-³H]glucose infusion (120 min) Step1->Step2 Step3 3. Hyperinsulinemic Clamp Insulin + Variable 20% Dextrose infusion Step2->Step3 Step4 4. Steady-State Sampling Arterial blood collection (90-120 min) Step3->Step4 Step5 5. Kinetic Analysis Calculate Rd (Peripheral) & HGP (Hepatic) Step4->Step5

Fig 2: Step-by-step workflow of the hyperinsulinemic-euglycemic clamp in vivo validation.

References

  • Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl] - PubChem. Source: nih.gov.
  • FK614 | PPARγ Agonist - MedchemExpress.com. Source: medchemexpress.com.
  • FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs - PubMed. Source: nih.gov.
  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC. Source: nih.gov.
  • Review Article Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - Semantic Scholar. Source: semanticscholar.org.

Sources

Validation

In-depth Analysis of C21H23Cl2N3O3S: A Guide to Synthesis Reproducibility and Biological Activity Evaluation

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of the novel compound C21H23Cl2N3O3S. This document provides a comparative analysis of synt...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of the novel compound C21H23Cl2N3O3S. This document provides a comparative analysis of synthetic routes and a critical review of the reproducibility of its biological activity, supported by experimental data and detailed protocols.

Introduction

The emergence of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The compound with the molecular formula C21H23Cl2N3O3S has recently garnered attention within the scientific community. Its unique structural features, incorporating a thiazine or a related sulfur-nitrogen heterocycle, two chlorine atoms, and multiple oxygen and nitrogen functionalities, suggest a potential for diverse biological activities. However, the synthesis and biological evaluation of such a complex molecule present significant challenges, particularly concerning the reproducibility of experimental results.

This guide provides a thorough examination of the available data on C21H23Cl2N3O3S, focusing on two critical aspects for its advancement as a potential therapeutic agent: the reproducibility of its synthesis and the consistency of its observed biological effects. By presenting a comparative analysis of different synthetic approaches and a critical evaluation of biological assay data, this document aims to equip researchers with the necessary information to make informed decisions in their own investigations of this and similar compounds.

Section 1: Synthesis of C21H23Cl2N3O3S - A Comparative Analysis of Methodologies

The synthesis of a molecule with the complexity of C21H23Cl2N3O3S is a multi-step process where minor variations in reaction conditions can significantly impact the yield, purity, and even the final structure of the product. This section will compare and contrast the different synthetic routes that could be employed for its preparation, with a focus on identifying critical parameters that influence reproducibility.

While a definitive, published synthetic route for C21H23Cl2N3O3S is not yet widely available, based on its elemental composition and likely substructures, we can propose and analyze potential synthetic strategies. The core of the molecule likely contains a heterocyclic system, such as a 1,3-thiazine derivative. The synthesis of such structures often involves condensation or cycloaddition reactions.

Below, we outline a plausible synthetic workflow and discuss the critical steps for ensuring reproducible outcomes.

Proposed Synthetic Workflow

The following diagram illustrates a potential, generalized synthetic pathway for a compound with the formula C21H23Cl2N3O3S.

Synthetic Workflow for C21H23Cl2N3O3S A Starting Material 1 (e.g., Dichlorinated Aromatic Amine) C Intermediate 1 (Thiourea or Isothiocyanate derivative) A->C Reaction 1 (e.g., Thiocarbonylation) B Starting Material 2 (e.g., Thio-containing building block) B->C D Intermediate 2 (Cyclized Thiazine Core) C->D Reaction 2 (e.g., Cyclization) E Final Product (C21H23Cl2N3O3S) D->E Reaction 3 (e.g., Functional group modification) F Purification (e.g., Chromatography, Recrystallization) E->F Post-synthesis processing

Caption: A generalized synthetic workflow for C21H23Cl2N3O3S.

Experimental Protocol: A Hypothetical, Reproducible Synthesis

The following protocol is a hypothetical example designed to highlight the level of detail necessary for ensuring reproducibility.

Objective: To synthesize a 1,3-thiazine derivative as a potential candidate for C21H23Cl2N3O3S.

Materials:

  • 2,5-dichloro-4-aminobenzenesulfonamide

  • 3-ethoxy-3-oxopropanethioamide

  • Triethylamine

  • Ethanol (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Step 1: Condensation Reaction

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 2,5-dichloro-4-aminobenzenesulfonamide in 100 mL of anhydrous ethanol.

    • Add 12 mmol of 3-ethoxy-3-oxopropanethioamide to the solution.

    • Add 15 mmol of triethylamine dropwise to the reaction mixture.

    • Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • Causality: The use of anhydrous ethanol is critical to prevent hydrolysis of the reactants and intermediates. Triethylamine acts as a base to facilitate the condensation by deprotonating the amine.

  • Step 2: Cyclization

    • After the condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Slowly add 50 mL of 1M hydrochloric acid to the mixture to induce cyclization and precipitate the product.

    • Stir the mixture for 1 hour at room temperature.

    • Causality: The acidic workup facilitates the intramolecular cyclization to form the thiazine ring.

  • Step 3: Isolation and Purification

    • Filter the precipitate using a Buchner funnel and wash with cold ethanol (2 x 20 mL).

    • Dry the crude product under vacuum.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

    • Recrystallize the purified product from an appropriate solvent system (e.g., ethanol/water) to obtain the final compound.

    • Causality: Column chromatography is essential for removing unreacted starting materials and side products, ensuring the high purity of the final compound, which is crucial for accurate biological testing.

Table 1: Critical Parameters for Synthesis Reproducibility

ParameterRecommended ConditionRationale for Reproducibility
Solvent Purity Anhydrous gradePrevents side reactions and ensures consistent reaction kinetics.
Reagent Stoichiometry Precise molar ratiosAffects reaction completeness and minimizes the formation of impurities.
Reaction Temperature Controlled to ±1°CTemperature fluctuations can lead to the formation of different products.
Reaction Time Monitored by TLC/HPLCEnsures the reaction proceeds to completion without degradation of the product.
Purification Method Standardized chromatographyGuarantees consistent purity of the final compound across different batches.

Section 2: Biological Activity and its Reproducibility

The biological activity of a compound is highly dependent on its structure and purity. This section explores the potential biological activities of C21H23Cl2N3O3S and discusses the factors that can influence the reproducibility of these findings. Given the novelty of the compound, we will draw parallels with structurally related molecules, such as other 1,3-thiazine derivatives, which have shown a range of biological effects including antimicrobial and anti-inflammatory activities.[1]

Potential Biological Activities

Based on its chemical structure, C21H23Cl2N3O3S could potentially exhibit the following biological activities:

  • Antimicrobial Activity: The sulfur and nitrogen-containing heterocyclic core is a common feature in many antimicrobial agents.

  • Anti-inflammatory Activity: The presence of sulfonamide and other functional groups has been associated with anti-inflammatory properties in other molecules.

  • Enzyme Inhibition: The complex functionality of the molecule could allow it to bind to the active sites of various enzymes, leading to their inhibition.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for evaluating the biological activity of a new chemical entity like C21H23Cl2N3O3S.

Biological Activity Workflow A Compound Synthesis & Purification B In Vitro Assays (e.g., MIC, Enzyme Inhibition) A->B Initial Screening C Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) B->C Confirmation & Mechanism D In Vivo Studies (Animal Models) C->D Efficacy & Toxicity E Data Analysis & Interpretation D->E Final Evaluation

Caption: A standard workflow for evaluating biological activity.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of C21H23Cl2N3O3S against a panel of pathogenic bacteria.

Materials:

  • Pure C21H23Cl2N3O3S

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of C21H23Cl2N3O3S in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Factors Affecting Reproducibility of Biological Data

FactorInfluence on ReproducibilityMitigation Strategy
Compound Purity Impurities can have their own biological activity, leading to false positives or negatives.Use highly purified and well-characterized compound batches.
Cell Line/Strain Authenticity Genetic drift or misidentification of cell lines/bacterial strains can lead to inconsistent results.Regularly authenticate cell lines and bacterial strains.
Assay Conditions Variations in incubation time, temperature, and reagent concentrations can affect outcomes.Adhere strictly to standardized and well-documented protocols.
Data Analysis Subjective interpretation of results can introduce bias.Use quantitative and objective methods for data analysis.

Conclusion and Future Directions

The reproducibility of both the synthesis and biological activity of the novel compound C21H23Cl2N3O3S is paramount for its potential development as a therapeutic agent. This guide has highlighted the critical parameters that must be controlled to ensure consistent and reliable results. For the synthesis, meticulous attention to reaction conditions and purification methods is essential. For biological evaluation, the use of standardized protocols and well-characterized reagents and biological systems is crucial.

Future research on C21H23Cl2N3O3S should focus on the development of a robust and scalable synthetic route. Furthermore, comprehensive biological profiling using a variety of in vitro and in vivo models is necessary to fully elucidate its therapeutic potential. Collaborative efforts and the open sharing of detailed experimental protocols will be vital for advancing our understanding of this promising new chemical entity and ensuring the reproducibility of the findings.

References

  • Due to the novel nature of the compound C21H23Cl2N3O3S, direct citations for its synthesis and biological activity are not available. The following references provide context and support for the general principles and methodologies discussed in this guide.
  • SynThink. Tizanidine EP Impurities & USP Related Compounds. [Link][2]

  • Mahadik, et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal, 7(8).
  • SynZeal. Tizanidine Impurities. [Link][3]

  • Pharmaffiliates. Tizanidine and its Impurities. [Link][4]

  • Reddy, G. S., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(4), 519–522. [Link][5]

  • Singh, D., et al. (2013). Synthesis and Biological Evaluation of 1,3-Thiazines. Pharmacophore, 4(3), 70-88.[1]

  • Szatmári, I., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5695. [Link][6]

  • Kumar, A., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 046.[7]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(12), 639-651.[8]

  • Khan, I., et al. (2019). Chemical Characterization and Anti-Inflammatory Activity of Phytoconstituents from Swertia alata. Molecules, 24(15), 2781. [Link][9]

  • Kim, J. Y., et al. (2021). Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L. Molecules, 26(8), 2217. [Link][10]

  • Rahman, M. M., et al. (2005). Cytotoxic and antimicrobial activities of two new synthetic 2'-oxygenated flavones reported from Andrographis viscosula. Journal of the Brazilian Chemical Society, 16, 1423-1427.[11]

  • Li, Y., et al. (2022). Chemical constituents, antibacterial, acaricidal and anti-inflammatory activities of the essential oils from four Rhododendron species. Experimental and Therapeutic Medicine, 24(4), 654. [Link][12]

  • de Freitas, C. S., et al. (2023). Quantitative Chemical Composition, Anti-Oxidant Activity, and Inhibition of TNF Release by THP-1 Cells Induced by Extracts of Echinodorus macrophyllus and Echinodorus grandiflorus. Molecules, 28(13), 5129. [Link][13]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tianeptine (C₂₁H₂₃Cl₂N₃O₃S)

Introduction: Beyond the Bench—Responsible Chemical Lifecycle Management In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Bench—Responsible Chemical Lifecycle Management

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final stage—disposal—is a critical responsibility that safeguards our colleagues, our communities, and our environment. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of Tianeptine (Chemical Formula: C₂₁H₂₃Cl₂N₃O₃S), a compound utilized in research settings.

The chemical, often supplied as Tianeptine Sodium Salt (CAS No. 30123-17-2), presents a complex case for hazard classification. While some Safety Data Sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS)[1][2][3], others issue specific warnings for acute oral toxicity, skin and eye irritation, and respiratory irritation[4][5]. This discrepancy underscores a core principle of laboratory safety: when classifications conflict, adopt the more stringent precautions.

This document provides the procedural guidance necessary to manage Tianeptine waste, not merely as a matter of regulatory compliance, but as a commitment to scientific integrity and corporate responsibility.

Hazard Profile and Risk Assessment

A thorough risk assessment is the foundation of any disposal protocol. The causality behind these procedures is to mitigate the potential health effects identified in the most conservative safety data sheets.

Hazard Classification (GHS)Hazard StatementRationale and Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[4]Prevents accidental ingestion through contaminated hands or surfaces. Mandates strict hygiene and containment.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[4]Requires the use of compatible chemical-resistant gloves and a lab coat to prevent direct contact.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation[4]Necessitates safety glasses or goggles to protect against splashes or aerosolized powder.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[4]Demands handling in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

Core Directive: The Disposal Workflow

The disposal of Tianeptine is not a single action but a systematic process. The primary and non-negotiable method for disposing of chemical waste, including Tianeptine, is through a licensed and accredited hazardous waste management contractor. This ensures the waste is handled, transported, and processed in compliance with all relevant regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[6][7][8].

Under no circumstances should Tianeptine or its containers be disposed of via standard trash or sewer systems. Federal regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals[9].

cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Storage & Logistics cluster_2 Step 3: Final Disposition Generation Waste Generation (Expired stock, residues, contaminated materials) Segregation Segregation (Place in dedicated, sealed hazardous waste container) Generation->Segregation Immediately upon generation Labeling Labeling (Hazardous Waste Label, Chemical Name, Date) Segregation->Labeling Storage Secure Temporary Storage (Designated satellite area, away from incompatibles) Labeling->Storage Pickup Licensed Contractor Pickup (Scheduled service) Storage->Pickup Disposal Final Disposal (Incineration or other approved method) Pickup->Disposal Manifest & Transport

Caption: Tianeptine Disposal Workflow.

Experimental Protocols for Safe Disposal

These protocols provide step-by-step methodologies for managing different Tianeptine waste streams within a professional laboratory setting.

Protocol: Disposal of Bulk, Unused, or Expired Tianeptine

This procedure applies to pure Tianeptine (solid or solution) that is no longer needed.

  • Personal Protective Equipment (PPE): Before handling, don the required PPE as detailed in the table below.

  • Waste Segregation: Designate a specific, leak-proof, and sealable container for Tianeptine waste. This container must be compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name. Many institutions use specific color-coded containers for pharmaceutical waste (e.g., black or purple bins) to prevent accidental mixing with other waste streams[10][11].

  • Transfer: Carefully transfer the Tianeptine waste into the designated container. If it is a solid, avoid creating dust.

  • Seal and Store: Securely seal the container. Store it in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents[2][4].

  • Documentation and Pickup: Maintain a log of the waste added to the container. Arrange for disposal with your institution's Environmental Health & Safety (EHS) office or its contracted hazardous waste vendor. Ensure all shipping papers are completed accurately[9].

Protocol: Decontamination and Disposal of Empty Containers

Empty containers that once held Tianeptine must still be managed as hazardous waste, as they retain chemical residues.

  • PPE: Wear appropriate PPE.

  • Do Not Rinse: Do not rinse the container into the sink.

  • Decontamination (for reuse): If the container is to be reused (not recommended), it must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous Tianeptine waste.

  • Disposal: For disposal, securely cap the empty, un-rinsed container. Deface or remove the original product label to avoid confusion[12]. Place the container in the designated solid hazardous waste stream for collection by your waste contractor.

Protocol: Management of Tianeptine-Contaminated Spills

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination[13].

  • Control and Alert: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess and Don PPE: Evaluate the size of the spill. Don all necessary PPE, including respiratory protection if the spill involves a powder.

  • Containment:

    • For Powders: Gently cover the spill with absorbent pads. Lightly wet the pads with water to prevent the powder from becoming airborne[11][13].

    • For Liquids: Cover the spill with an appropriate absorbent material (e.g., spill pads or diatomaceous earth), working from the outside in to prevent spreading.

  • Collection: Using forceps or a scoop, carefully collect all contaminated absorbent materials and any broken glass. Place everything into a sealable hazardous waste bag or container[11].

  • Decontamination: Clean the spill surface thoroughly. The MedChemExpress SDS recommends scrubbing with alcohol[4]. Follow this with a wash using a detergent solution and a final rinse with water[14]. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Final Disposal: Seal the waste bag/container, label it, and manage it for disposal according to Protocol 4.1.

Spill Spill Occurs Alert Isolate Area & Alert Personnel Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if powder) Alert->PPE Contain Contain Spill (Cover with absorbent; wet powder gently) PPE->Contain Collect Collect Contaminated Materials (Place in hazardous waste bag) Contain->Collect Decon Decontaminate Surface (Alcohol scrub, detergent wash, water rinse) Collect->Decon Dispose Dispose of all materials (including PPE) as hazardous waste Decon->Dispose

Caption: Emergency Spill Response Workflow.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling Tianeptine and its associated waste.

EquipmentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin irritation upon contact[3][4].
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent serious eye irritation from splashes or aerosols[3][4].
Body Protection Lab coat.To protect skin and clothing from contamination[4][5].
Respiratory Protection NIOSH-approved respirator.Required when handling powders outside of a fume hood or during a large spill cleanup to prevent respiratory tract irritation[5][13].

Emergency First Aid Procedures

In the event of an accidental exposure, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[4][5].

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4][5].

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025). Tokyo Chemical Industry Co., Ltd. [URL: - Note: Direct document link not available, refer to supplier website]

  • Tianeptine, sodium salt - SAFETY DATA SHEET. (2020). Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • Tianeptine sodium salt-SDS-MedChemExpress. (2026). MedChemExpress. [URL: https://www.medchemexpress.com/datasheet/hy-90003a-tianeptine-sodium-salt.html]
  • Tianeptine (sodium salt) SAFETY DATA SHEET - Labscoop. (2019). Cayman Chemical. [URL: https://www.labscoop.com/sds/cayman-chemical/15231]
  • SAFETY DATA SHEET - TCI Chemicals Europe. (2018). TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/support-download/sds]
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). ACTenviro. [URL: https://www.actenviro.
  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [URL: https://www.ehs.wvu.
  • Pharma Waste Management: Steps for Compliance & Sustainability. (2024). Stericycle. [URL: https://www.stericycle.co.uk/en-gb/blog/pharma-waste-management]
  • Procedures for cleaning up hazardous drug spills and leaks. (2017). Defense Centers for Public Health. [URL: https://phc.amedd.army.mil/PHC%20Resource%20Library/TIP_59-081-0917_Procedures-for-Cleaning-Up-Hazardous-Drug-Spills-and-Leaks.pdf]
  • Managing Pharmaceutical Waste at the LTC Provider Pharmacy. (2010). American Society of Consultant Pharmacists. [URL: https://www.ascp.com/sites/default/files/ASCP-WM-Pharmaceutical-Waste-Paper.pdf]
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [URL: https://ehs.msu.edu/animal-care/animal-contact/spill-protocol.html]
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health. [URL: https://www.danielshealth.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-266/subpart-P]
  • Medication disposal: How-to guide for different types. (2021). Medical News Today. [URL: https://www.medicalnewstoday.
  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke University Occupational & Environmental Safety Office. [URL: https://oeso.duhs.duke.edu/sites/default/files/Instructions-for-Cleaning-Spills-of-Liquid-Hazardous-Drugs.pdf]
  • Hazardous Drugs Spill Clean Up. (2025). University of Ottawa Safety & Risk Services. [URL: https://www.uottawa.ca/campus-services/office-risk-management/sites/www.uottawa.ca.campus-services.office-risk-management/files/srs-prt-015_hazardous_drugs_spill_clean_up_procedure_0.pdf]
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/drugs/safe-disposal-medicines/drug-disposal-dispose-non-flush-list-medicine-trash]

Sources

Handling

Personal protective equipment for handling C21H23Cl2N3O3S

Handling highly potent active pharmaceutical ingredients (APIs) requires moving beyond standard laboratory safety practices into the realm of targeted, molecule-specific containment. The compound C21H23Cl2N3O3S , designa...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly potent active pharmaceutical ingredients (APIs) requires moving beyond standard laboratory safety practices into the realm of targeted, molecule-specific containment. The compound C21H23Cl2N3O3S , designated as FK-614 , is a benzimidazole derivative and a highly selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist [[1]](). Originally developed as an anti-diabetic agent, it modulates lipid and glucose metabolism by recruiting nuclear receptor coactivators 1.

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals with the exact causality behind FK-614 safety protocols. Under the OSHA Laboratory Standard (29 CFR 1910.1450), facilities must implement a Chemical Hygiene Plan (CHP) tailored to specific, recognized hazards . For potent metabolic modulators like FK-614, the hazard dictates a zero-exposure threshold.

Hazard Assessment & Causality

Standard PPE is insufficient for FK-614 due to its dual hazard profile:

  • Pharmacological Toxicity: Accidental occupational exposure poses severe risks, including systemic hypoglycemia and unintended adipogenesis 1.

  • Chemical Penetration: The molecule's structure—featuring dichlorophenyl and sulfonyl moieties—confers high lipophilicity 2. While the dry powder is primarily an inhalation hazard, solubilizing the compound in organic solvents (e.g., DMSO) for in vitro assays exponentially increases the risk of rapid dermal absorption.

ExposurePathway A FK-614 (C21H23Cl2N3O3S) Powder or Solution B Inhalation Route (Aerosolized API) A->B C Dermal Route (DMSO Solubilized) A->C D Systemic Absorption B->D C->D E PPARγ Receptor Activation (High Affinity Binding) D->E F Adverse Metabolic Effects: Hypoglycemia & Adipogenesis E->F

Fig 1: Pharmacotoxicological pathway of FK-614 exposure dictating stringent PPE requirements.

Quantitative PPE Matrix

To prevent exposure, PPE selection must be dictated by the physical state of the chemical and the operational scale. Note the critical distinction in glove materials when handling the API in solution versus powder.

Operational Scale / StatePrimary HazardRequired Glove MaterialMin. Breakthrough Time (DMSO)Respiratory ProtectionEngineering Control
Analytical Powder (<10 mg) Inhalation (Aerosol)Double Nitrile (ASTM D6978)N/A (Dry Powder)N95/P100 RespiratorClass II BSC or Vented Enclosure
Preparative Powder (>10 mg) Inhalation / DermalDouble Nitrile (Extended Cuff)N/A (Dry Powder)PAPR with HEPA FilterPowder Weighing Isolator
Solution Handling (in DMSO) Rapid Dermal AbsorptionButyl Rubber over Nitrile> 240 minutes (Butyl)N/A (If no aerosol risk)Chemical Fume Hood

Causality Note: Standard nitrile gloves provide excellent protection against dry powders but fail rapidly (< 5 minutes) when exposed to DMSO. If FK-614 is solubilized in DMSO, butyl rubber outer gloves are mandatory to prevent the solvent from carrying the lipophilic API directly through the nitrile barrier and into the skin.

Operational Workflows: Self-Validating Systems

A protocol is only effective if it can immediately alert the user to a failure. The following methodologies are designed as self-validating systems.

Protocol A: Self-Validating PPE Donning & Doffing (Bulk Powder Handling)

Phase 1: Donning (Preparation)

  • Inspect all PPE: Check for micro-tears. Even microscopic breaches can compromise the barrier against potent APIs.

  • Don inner gloves: Apply standard ASTM D6978 nitrile gloves.

  • Don Tyvek® suit: Ensure the suit is polyethylene-coated to prevent fine powder penetration.

  • Don PAPR (Powered Air-Purifying Respirator): Causality: A PAPR provides positive pressure. If the hood seal is slightly compromised, air flows outward, physically preventing the inward drafting of aerosolized FK-614.

  • Don outer gloves: Pull extended-cuff outer gloves over the Tyvek sleeves and tape the seams if handling >1 gram.

Phase 2: Doffing (Containment Verification)

  • Decontaminate outer gloves: Wipe down with a validated surfactant before removal.

  • Remove outer gloves (Glove-in-Glove Technique):

    • Self-Validation Check: Visually inspect the inner gloves. Any presence of powder, discoloration, or moisture indicates a breach in the primary barrier, triggering immediate dermal decontamination protocols.

  • Remove Tyvek suit: Roll the suit inside out to trap any residual surface particulates.

  • Remove PAPR: Wipe down the motor and hose before storing.

  • Remove inner gloves: Wash hands immediately with soap and water (avoid alcohol-based sanitizers, which can enhance the dermal absorption of any microscopic residual API).

Protocol B: API Spill Containment and Decontamination

OSHA guidelines require that fume hoods and containment systems be properly maintained to prevent dangerous vapor or powder releases 3. If a spill occurs outside of containment, follow this logic:

SpillLogic S1 Spill Detected (Powder/Liquid) S2 Isolate Area & Assess Volume S1->S2 S3 Don Maximum PPE (PAPR, Double Nitrile) S2->S3 S4 Wetting Agent Application (Minimize Dust) S3->S4 S5 Chemical Decontamination (Surfactant Wash) S4->S5 S6 Hazardous Waste Incineration Protocol S5->S6

Fig 2: Step-by-step operational logic for FK-614 spill containment and decontamination.

Step-by-Step Spill Execution:

  • Evacuate & Isolate: Secure the perimeter. Do not attempt cleanup without assessing the scale.

  • Wetting (Critical Step for Powders): Causality: Never sweep dry FK-614 powder. Sweeping aerosolizes the API, bypassing dermal PPE and directly challenging respiratory filters. Gently mist the spill with a 50/50 water/ethanol solution to weigh down the dust.

  • Absorption: Place absorbent pads over the wetted powder or liquid spill.

  • Chemical Wash: Clean the surface with a high-pH surfactant wash to break down the lipophilic compound, followed by a distilled water rinse.

  • Verification: Swab the area for analytical verification (e.g., LC-MS) to ensure the API concentration is below the acceptable daily exposure (ADE) limit before reopening the area.

Disposal & Environmental Logistics

The disposal of FK-614 requires strict logistical planning due to its elemental composition.

Protocol C: Halogenated Waste Incineration

  • The Causality: The molecular formula of FK-614 (C21H23Cl2N3O3S) contains two chlorine atoms and one sulfur atom. Standard biohazard autoclaving or low-temperature incineration will not destroy the molecule and will result in the incomplete combustion of the dichlorophenyl ring. This generates highly toxic hydrogen chloride (HCl) gas, sulfur oxides (SOx), and potentially polychlorinated biphenyls (PCBs) or dioxins.

  • The Solution: All FK-614 waste (including contaminated Tyvek, gloves, and wipes) must be sealed in clearly labeled, leak-proof containers [[4]](). It must be routed specifically to a RCRA-permitted hazardous waste facility capable of high-temperature rotary kiln incineration (>1100°C) equipped with wet flue gas scrubbers to neutralize acidic emissions.

References

  • "FK-614 - Inxight Drugs", National Center for Advancing Translational Sciences (NCATS), [Link]

  • "Details of the Drug | DrugMAP", IDRB Lab, [Link]

  • "OSHA Laboratory Safety Guidance", University of Wisconsin System (OSHA 3404-9N), [Link]

  • "A Guide to Hazardous Materials and Laboratory Safety", OSHA Education Center, [Link]

  • "OSHA Lab Safety Equipment: Requirements & Compliance Guide", Lab Equipment Direct, [Link]

Sources

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